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2,3-Dihydro-1H-indene-4,7-diamine

Cat. No.: B1425880
CAS No.: 876620-03-0
M. Wt: 148.2 g/mol
InChI Key: WIEMGWZRZHMNGP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4,7-diamine (CAS 876620-03-0) is a high-purity chemical building block featuring a rigid, partially saturated indane scaffold substituted with two primary amine groups. With a molecular formula of C 9 H 12 N 2 and a molecular weight of 148.20 g/mol, this compound is of significant interest in advanced medicinal chemistry and materials science research . In medicinal chemistry, this diamine serves as a key precursor in oncology research. It has been investigated for its role as a core structure in compounds designed to inhibit Inhibitor of Apoptosis Proteins (IAPs) . This mechanism can promote apoptosis (programmed cell death) in cancer cells, showing research potential against a range of cancers, including acute myeloid leukemia, breast cancer, colon cancer, ovarian cancer, and prostate cancer . The rigid indane framework provides a defined three-dimensional structure that is valuable for designing potent and selective therapeutic agents. Beyond biomedical applications, this compound is a valuable monomer in polymer science. Its structure can be incorporated into novel polymers, such as polyamides and polyimides, where it may enhance thermal stability and mechanical strength. Furthermore, researchers are exploring its use in the development of conductive polymers for advanced electronic devices and sensors . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can access exclusive data and receive a competitive quote for their specific project needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B1425880 2,3-Dihydro-1H-indene-4,7-diamine CAS No. 876620-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-4,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMGWZRZHMNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717445
Record name 2,3-Dihydro-1H-indene-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876620-03-0
Record name 2,3-Dihydro-1H-indene-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of 2,3-Dihydro-1H-indene-4,7-diamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indene-4,7-diamine, also known as 4,7-diaminoindan, is a chemical compound with the CAS number 876620-03-0. This diamine derivative of indane, a bicyclic hydrocarbon, serves as a valuable intermediate in chemical synthesis and is of interest to researchers in medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules, suggesting its potential as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, available experimental data, and its potential applications.

Chemical and Physical Properties

At present, detailed experimental data for the physical properties of this compound are not widely available in published literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known or predicted.

PropertyValueSource
Molecular Formula C₉H₁₂N₂-
Molecular Weight 148.2 g/mol -
CAS Number 876620-03-0-
Appearance No data available-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

Spectral Data:

While specific spectra are not publicly available, typical analytical methods would be used for characterization:

  • ¹H NMR: Proton NMR is a key technique for confirming the structure.

  • ¹³C NMR: Carbon NMR would complement the proton NMR in structural elucidation.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be utilized to confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amine N-H bonds and the aromatic C-H and C=C bonds.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the scientific literature. However, a plausible and common synthetic route for aromatic diamines is the reduction of the corresponding dinitro compound.

Hypothetical Synthesis Workflow:

The following diagram outlines a potential synthetic pathway from 2,3-dihydro-1H-indene.

Synthetic Pathway Indane 2,3-Dihydro-1H-indene Dinitroindane 4,7-Dinitro-2,3-dihydro-1H-indene Indane->Dinitroindane Nitration (e.g., HNO₃, H₂SO₄) Diamine This compound Dinitroindane->Diamine Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Hypothetical synthesis of this compound.

Experimental Steps (Hypothetical):

  • Nitration of 2,3-Dihydro-1H-indene: 2,3-Dihydro-1H-indene would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 4,7-dinitro-2,3-dihydro-1H-indene. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the desired disubstituted product.

  • Reduction of 4,7-Dinitro-2,3-dihydro-1H-indene: The resulting dinitro compound would then be reduced to the corresponding diamine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

  • Purification and Characterization: The final product, this compound, would be purified using standard techniques such as crystallization or column chromatography. The structure and purity would then be confirmed by the spectroscopic methods mentioned above.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the aminoindane scaffold is present in a number of psychoactive compounds that interact with monoamine transporters. This suggests that derivatives of this compound could be investigated for their potential effects on the central nervous system.

Logical Relationship for Potential Drug Discovery:

The following diagram illustrates the logical flow from the basic chemical scaffold to potential therapeutic applications.

Drug Discovery Logic Scaffold Aminoindane Scaffold Target This compound Scaffold->Target is an example of Modification Chemical Modification Target->Modification can undergo Screening Biological Screening Modification->Screening leads to library for Lead Lead Compound Identification Screening->Lead results in Development Drug Development Lead->Development initiates

Caption: Potential pathway for drug discovery from the title compound.

Safety and Handling

As a diamine compound, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For long-term storage, it is recommended to keep the compound at -20°C, while for short-term use, storage at -4°C is acceptable.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical properties and biological activity are currently limited in the public domain, its structural relationship to other biologically active aminoindanes suggests it as a promising starting point for further research and development. The synthetic route via dinitration and subsequent reduction of indane provides a plausible method for its preparation, which would enable further investigation of its properties and potential applications.

"2,3-Dihydro-1H-indene-4,7-diamine CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 876620-03-0

Molecular Formula: C₉H₁₂N₂

Molecular Weight: 148.20 g/mol

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indene-4,7-diamine, a diamino derivative of indane. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and applications.

Molecular Structure and Identification

This compound, also known as 4,7-diaminoindan, possesses a rigid bicyclic scaffold composed of a benzene ring fused to a cyclopentane ring, with two amino groups attached to the aromatic portion at positions 4 and 7.

Table 1: Compound Identification

IdentifierValue
CAS Number 876620-03-0[1]
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.20 g/mol
InChI InChI=1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,10-11H2
InChIKey WIEMGWZRZHMNGP-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2C1)N)N

Physicochemical Properties

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for similar compounds suggest plausible routes.

Hypothetical Synthesis Workflow

A common approach for the synthesis of aromatic diamines involves the dinitration of the corresponding hydrocarbon followed by the reduction of the nitro groups. Another potential pathway is the catalytic hydrogenation of a diketone precursor.

Synthesis_Workflow Hypothetical Synthesis of this compound cluster_route1 Route 1: Dinitration and Reduction cluster_route2 Route 2: Catalytic Hydrogenation Indane 2,3-Dihydro-1H-indene Dinitroindane 4,7-Dinitro-2,3-dihydro-1H-indene Indane->Dinitroindane Nitrating Agent (e.g., HNO₃/H₂SO₄) IndeneDiamine This compound Dinitroindane->IndeneDiamine Reducing Agent (e.g., H₂/Pd-C, Sn/HCl) IndeneDione 2,3-Dihydro-1H-indene-4,7-dione (CAS: 52457-34-8) IndeneDiamine2 This compound IndeneDione->IndeneDiamine2 Catalytic Hydrogenation (e.g., H₂, Catalyst, NH₃)

Caption: Hypothetical synthetic routes to this compound.

Synthesis of a Related Compound: 2,3-dihydro-1H-indenes-1-amine

A patented method describes the preparation of 2,3-dihydro-1H-indenes-1-amine from 2,3-dihydro-1H-1-indanone. This process involves the formation of an oxime intermediate, followed by reduction with an alumino nickel catalyst in an alkaline solution[3]. While this synthesis is for a different isomer, the chemical transformations are relevant to the synthesis of aminoindanes.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not available, the broader class of indane and diamine derivatives has been investigated for various therapeutic applications. Of particular interest is the potential for this compound to act as an inhibitor of Apoptosis Proteins (IAPs).

Inhibition of Apoptosis Proteins (IAPs)

IAPs are a family of endogenous proteins that negatively regulate apoptosis, or programmed cell death. Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins function by directly binding to and inhibiting caspases, the key effector enzymes of apoptosis[4][5]. Many cancer cells overexpress IAPs, which contributes to their survival and resistance to therapy.

Small molecule mimetics of the endogenous IAP antagonist, SMAC/Diablo, can bind to IAPs and promote their degradation, thereby relieving the inhibition of caspases and sensitizing cancer cells to apoptosis[6]. The rigid scaffold of this compound could potentially serve as a core structure for the design of such IAP inhibitors.

IAP_Inhibition_Pathway General Mechanism of IAP Inhibition in Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, chemotherapy) Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3/7) Apoptotic_Stimulus->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis IAPs IAPs (e.g., XIAP, cIAP1/2) IAPs->Caspase_Activation Inhibition IAP_Inhibitor IAP Inhibitor (e.g., SMAC mimetic, potentially This compound derivative) IAP_Inhibitor->IAPs Inhibition/Degradation

Caption: Simplified signaling pathway of IAP-mediated apoptosis regulation.

Conclusion

This compound is a chemical entity with a well-defined structure. While specific experimental data regarding its physicochemical properties, a detailed synthesis protocol, and biological activity are currently limited in publicly accessible literature, its structural motifs suggest potential applications in medicinal chemistry, particularly in the development of IAP inhibitors for cancer therapy. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its therapeutic potential. The synthetic routes and biological context provided in this guide, based on related compounds, offer a foundational framework for such future investigations.

References

Spectroscopic Analysis of 2,3-Dihydro-1H-indene-4,7-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indene-4,7-diamine is a molecule of interest in medicinal chemistry and materials science due to its rigid bicyclic core and the presence of two nucleophilic amine groups. These features make it a valuable scaffold for the synthesis of a variety of derivatives with potential applications in drug discovery and polymer chemistry. Accurate spectroscopic characterization is the cornerstone of synthesizing and developing new chemical entities based on this core structure. This document aims to provide a foundational understanding of the expected spectroscopic data for this compound.

Predicted Spectroscopic Data

While experimental data is not available, theoretical predictions and data from similar structures allow for an estimation of the key spectroscopic features of this compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
H1, H3~2.8 - 3.2 (t)C1, C3: ~30 - 35
H2~2.0 - 2.4 (quintet)C2: ~25 - 30
H5, H6~6.5 - 6.8 (d)C5, C6: ~115 - 120
NH₂Broad singlet, ~3.5 - 5.0C4, C7: ~140 - 145
C3a, C7a: ~135 - 140

Note: Predicted chemical shifts are highly dependent on the solvent and concentration. 't' denotes a triplet, and 'd' denotes a doublet.

Table 2: Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1550 - 1650Medium to Strong
N-H Bend (Amine)1580 - 1650Medium
C-N Stretch1250 - 1350Medium
Table 3: Predicted Mass Spectrometry Fragmentation
Technique Expected Observation
Electron Ionization (EI)Molecular ion (M⁺) peak at m/z 148. Subsequent fragmentation may involve the loss of amine groups and cleavage of the aliphatic ring.
Electrospray Ionization (ESI)Protonated molecular ion ([M+H]⁺) peak at m/z 149.

General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Phase (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Introduction: The method of sample introduction depends on the ionization technique. For EI, the sample is typically introduced via a direct insertion probe or through a GC column. For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via an LC system.

  • Data Acquisition: The instrument is set to scan over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound. The ionization energy (for EI) and other source parameters are optimized to obtain good ionization efficiency and fragmentation patterns.

Synthesis and Characterization Workflow

The general workflow for obtaining and characterizing a new compound like this compound is a multi-step process involving synthesis, purification, and spectroscopic confirmation.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation StartingMaterials Starting Materials Reaction Chemical Reaction StartingMaterials->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (e.g., Chromatography, Recrystallization) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirmation Structure Confirmation DataAnalysis->StructureConfirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While specific experimental data for this compound remains elusive in publicly accessible literature, this guide provides a framework for understanding its expected spectroscopic properties. The provided tables of predicted data and the general experimental protocols offer a valuable starting point for researchers working with this compound or similar molecular scaffolds. The successful synthesis and thorough characterization of this diamine would be a valuable contribution to the fields of medicinal and materials chemistry, and the publication of its full spectroscopic data is highly encouraged.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 2,3-Dihydro-1H-indene-4,7-diamine is not publicly available. This guide, therefore, provides a comprehensive overview based on the expected behavior of structurally similar aromatic diamines and indane derivatives. The experimental protocols and potential decomposition pathways described herein are generalized representations and should be adapted for specific laboratory conditions and findings.

Introduction

This compound, an aromatic diamine with a rigid indane core, is a molecule of significant interest in materials science and medicinal chemistry. Aromatic diamines are fundamental building blocks for high-performance polymers, such as polyimides and polyamides, which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The thermal stability of the resulting polymer is intrinsically linked to the molecular structure of the diamine monomer.[2] Understanding the thermal behavior of this compound is therefore crucial for predicting its processing parameters and the performance of materials derived from it.

This technical guide will explore the anticipated thermal properties of this compound, drawing parallels from related aromatic and indane-containing compounds. It will also present standardized methodologies for assessing thermal stability and propose a generalized decomposition framework.

Expected Thermal Properties and Influencing Factors

The thermal stability of an aromatic diamine is influenced by several structural factors:

  • Aromaticity and Rigidity: The presence of aromatic rings and a rigid molecular backbone, such as the indane structure in the target molecule, generally leads to higher thermal stability.[2][3] This is due to the high bond dissociation energies of aromatic C-C and C-N bonds.

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding between the amine groups, can increase the energy required to break down the material, thus enhancing thermal stability.

  • Substituent Groups: The nature and position of substituent groups on the aromatic rings can either enhance or diminish thermal stability.

Given its structure, this compound is expected to be a thermally stable compound. When incorporated into a polyimide, the resulting polymer would likely exhibit a high glass transition temperature (Tg) and a high decomposition temperature.[2][4] Polyimides derived from aromatic diamines can exhibit decomposition temperatures (at 10% weight loss) well above 400°C.[4][5]

Quantitative Data (Hypothetical)

While no specific experimental data for this compound is available, the following table presents a hypothetical summary of thermal properties based on analogous aromatic diamines used in high-performance polymers. This table serves as a template for presenting experimental findings.

Thermal PropertyExpected RangeAnalytical Method
Melting Point (Tm)150 - 250 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg) (of derived polyimide)250 - 400 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)350 - 500 °CThermogravimetric Analysis (TGA)
10% Weight Loss Temperature (Td10)400 - 550 °CThermogravimetric Analysis (TGA)
Char Yield at 800 °C (in N2)50 - 70%Thermogravimetric Analysis (TGA)

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the compound decomposes and the corresponding weight loss.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.[5][6]

    • Record the sample weight as a function of temperature.

    • The data is typically presented as a plot of weight percent versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the compound or its derived polymers.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[5][6]

    • A typical heating cycle would be from ambient temperature to a temperature above the expected melting point. To observe a glass transition, a heat-cool-heat cycle is often employed, where the initial heating removes the thermal history.

    • The heat flow to the sample is measured relative to the reference, and transitions such as melting (endothermic peak) or glass transition (a step change in the baseline) are recorded as a function of temperature.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a novel aromatic diamine.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample This compound tga Thermogravimetric Analysis (TGA) sample->tga Heating in N2 dsc Differential Scanning Calorimetry (DSC) sample->dsc Heating/Cooling Cycles in N2 tga_data Decomposition Temperatures (Td5, Td10) Char Yield tga->tga_data dsc_data Melting Point (Tm) Glass Transition (Tg) dsc->dsc_data decomposition_pathway start Aromatic Diamine (e.g., this compound) intermediate Radical Intermediates start->intermediate Thermal Energy (Bond Cleavage) products Volatile Products (NH3, H2, CH4, etc.) intermediate->products Fragmentation char Carbonaceous Char intermediate->char Cross-linking & Condensation

References

The 2,3-Dihydro-1H-indene Scaffold: A Privileged Motif in Drug Discovery with a Focus on 4,7-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene, commonly known as indane, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, combining aromatic and aliphatic features, provides a unique three-dimensional framework for the design of novel therapeutic agents. This guide explores the potential of the indane scaffold, with a specific focus on the conceptual importance and synthetic possibilities of 2,3-Dihydro-1H-indene-4,7-diamine and its derivatives in the context of modern drug discovery. While direct experimental data on the 4,7-diamine isomer is limited in publicly accessible literature, its structure serves as a valuable starting point for the design of novel bioactive molecules.

The this compound Core: A Gateway to Chemical Diversity

This compound is a structurally intriguing molecule featuring a constrained indane core with two strategically positioned amino groups. These amino functionalities offer reactive handles for a wide array of chemical modifications, making this compound an ideal, albeit largely unexplored, starting material for the synthesis of diverse chemical libraries. The diamine moiety allows for the introduction of various pharmacophoric elements through reactions such as acylation, alkylation, and the formation of fused heterocyclic systems.

Biologically Active Derivatives of the Indane Scaffold

The indane nucleus is present in several clinically used drugs and numerous investigational compounds, highlighting its therapeutic potential across different disease areas.[1]

Neuroscience

The indane scaffold has been successfully exploited in the development of drugs targeting the central nervous system. A prominent example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[2][3] The 1-aminoindan moiety is crucial for its activity. Research in this area has focused on designing novel rasagiline derivatives to enhance potency and selectivity.[2]

Oncology

Recent studies have demonstrated the potential of 2,3-dihydro-1H-indene derivatives as anticancer agents. Certain derivatives have been shown to act as tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest and apoptosis.[4][5] Angiogenesis, a critical process in tumor growth and metastasis, has also been a target for indane-based compounds.[4][5]

Table 1: Selected Biologically Active 2,3-Dihydro-1H-indene Derivatives

Compound ClassTargetBiological ActivityIC50 ValuesReference
Rasagiline DerivativesMonoamine Oxidase B (MAO-B)Inhibition of MAO-BD14: hMAO-B IC50 similar to rasagiline[2]
Dihydro-1H-indene DerivativesTubulin PolymerizationAntiproliferative, Anti-angiogenic12d: 0.028-0.087 µM against various cancer cell lines[4][5]
Indane-2-arylhydrazinylmethylene-1,3-dionesAβ(1-40) AggregationInhibition of Amyloid-beta aggregation6c: 1.4 µM[6]

Experimental Protocols and Methodologies

General Synthetic Approach for Substituted Indanes

A common route to substituted indanes involves the cyclization of appropriately functionalized precursors. For example, a Friedel-Crafts reaction can be employed to form the five-membered ring. Subsequent functional group interconversions can then be used to introduce the desired substituents.

A hypothetical synthesis of a 4,7-disubstituted indane could proceed via the following generalized steps:

  • Nitration: Introduction of nitro groups onto the aromatic ring of a suitable indane precursor.

  • Reduction: Reduction of the nitro groups to primary amines to yield the diamine.

  • Derivatization: Functionalization of the amino groups via acylation, alkylation, or other amine-related chemistries.

Biological Screening Protocols

The biological evaluation of novel indane derivatives would involve a cascade of in vitro and in vivo assays tailored to the specific therapeutic target.

  • Enzyme Inhibition Assays: For targets such as MAO-B, enzyme inhibition assays are crucial. These assays measure the ability of a compound to inhibit the catalytic activity of the target enzyme, often using a chromogenic or fluorogenic substrate. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.

  • Cell-Based Assays: To assess the effect of compounds on cellular processes, a variety of cell-based assays are employed. For anticancer agents, cell proliferation assays (e.g., MTT, CCK-8) are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50). Cell cycle analysis by flow cytometry can reveal the stage of the cell cycle at which the compound exerts its effect. Apoptosis assays can confirm if the compound induces programmed cell death.

  • In Vivo Models: Promising compounds identified in vitro are further evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and toxicity.

Derivatization Strategies and Bioisosteric Replacements

The two primary amino groups of this compound provide a versatile platform for chemical modification.

N-Acylation

Acylation of the amino groups can lead to the formation of amides, sulfonamides, and ureas. This strategy can be used to modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. N-acyldiamines have been investigated as potential antimicrobial agents.[7]

Fused Heterocyclic Systems

The diamine can serve as a precursor for the construction of fused heterocyclic rings, such as pyrazines, imidazoles, or triazoles, onto the indane scaffold. This can lead to the generation of novel, rigid, and structurally complex molecules with unique biological activities.

Bioisosteric Replacements

Bioisosterism is a key strategy in drug design to optimize lead compounds. For the amine functionalities of this compound, several bioisosteric replacements could be considered to fine-tune the molecule's properties.[8][9]

Table 2: Potential Bioisosteric Replacements for Amine Groups

Functional GroupPotential BioisostereRationale for Replacement
-NH2 (Amine)-OH (Hydroxyl)Can act as a hydrogen bond donor and acceptor.
-SH (Thiol)Can participate in different interactions and may alter metabolic stability.
-CH3 (Methyl)Removes hydrogen bonding capability, increases lipophilicity.
-F (Fluorine)Can modulate electronic properties and metabolic stability.
TetrazoleCan act as a bioisostere for a carboxylic acid when the amine is part of a larger acidic group.

Visualizing Workflows and Pathways

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel drugs based on the this compound scaffold.

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Design cluster_1 Screening & Optimization cluster_2 Preclinical Development Scaffold This compound Library Chemical Library Synthesis (N-acylation, Heterocycle formation) Scaffold->Library HTS High-Throughput Screening Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead InVitro In Vitro Biology (Enzyme & Cell Assays) Lead->InVitro InVivo In Vivo Models (Efficacy & PK/PD) InVitro->InVivo Candidate Candidate Selection InVivo->Candidate Clinical Clinical Trials Candidate->Clinical

A generalized workflow for drug discovery starting from a core scaffold.
Hypothetical Signaling Pathway Modulation

Based on the known activity of some indane derivatives as tubulin polymerization inhibitors, a potential mechanism of action for a novel anticancer agent derived from this scaffold could involve the disruption of the cell cycle, leading to apoptosis.

SignalingPathway Drug Indane Derivative Tubulin Tubulin Drug->Tubulin Inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Hypothetical pathway of an indane-based tubulin polymerization inhibitor.

Conclusion

The 2,3-dihydro-1H-indene scaffold is a well-validated structural motif in drug discovery, with successful applications in neuroscience and emerging potential in oncology. While this compound itself remains a largely unexplored entity, its structure presents a promising starting point for the design and synthesis of novel, diverse, and potentially bioactive molecules. Through strategic derivatization of its amino functionalities and the application of modern medicinal chemistry principles such as bioisosterism, the full therapeutic potential of this and related indane scaffolds can be further unlocked. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of the indane core in the development of next-generation therapeutics.

References

"potential applications of 2,3-Dihydro-1H-indene-4,7-diamine in materials science"

Author: BenchChem Technical Support Team. Date: November 2025

While the unique structural attributes of 2,3-dihydro-1H-indene-4,7-diamine (CAS No. 876620-03-0) suggest its potential as a novel building block in materials science, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research and application data for this specific diamine. To date, no in-depth technical studies appear to have been published detailing its use in the synthesis of polymers such as polyimides or its application as a curing agent for epoxy resins.

The indane moiety, a bicyclic hydrocarbon, is known to impart rigidity and thermal stability to polymer backbones. The presence of two amine functional groups at the 4 and 7 positions of the indane ring in this compound makes it a theoretical candidate for polymerization reactions with dianhydrides to form polyimides, or for cross-linking with epoxy resins. These classes of materials are highly sought after for their performance in demanding applications within the aerospace, electronics, and automotive industries.

Generally, aromatic diamines are crucial monomers in the synthesis of high-performance polymers. The structure of the diamine, including the nature of the aromatic core and the position of the amine groups, significantly influences the properties of the resulting polymer. For instance, the incorporation of rigid and non-planar structures can lead to polymers with improved solubility, lower dielectric constants, and higher glass transition temperatures. The indane structure within this compound could potentially offer a unique combination of these desirable properties.

Hypothetical Applications in Materials Science

Based on the known roles of similar aromatic diamines, the potential applications of this compound could include:

  • High-Performance Polyimides: Its use as a monomer in polyimide synthesis could yield materials with high thermal stability, good mechanical strength, and potentially improved processability due to the non-planar indane structure. These materials could be suitable for applications such as flexible electronics, high-temperature adhesives, and advanced composites.

  • Epoxy Resin Curing Agent: As a curing agent, it could impart high thermal resistance and mechanical toughness to epoxy networks. The rigid indane core would be expected to contribute to a high glass transition temperature (Tg) and modulus in the cured epoxy, making it suitable for structural adhesives, coatings, and encapsulation materials for electronic components.

Future Research Directions

To unlock the potential of this compound in materials science, further research is critically needed. The following experimental avenues would be essential:

  • Synthesis and Characterization of Polymers: Detailed studies on the polymerization of this compound with various dianhydrides to synthesize a range of polyimides. The resulting polymers would need to be thoroughly characterized for their thermal properties (TGA, DSC), mechanical properties (tensile strength, modulus), and electrical properties (dielectric constant, dielectric strength).

  • Epoxy Curing Studies: Investigation of its reactivity as an epoxy curing agent with different types of epoxy resins. This would involve studying the curing kinetics, determining the optimal curing cycles, and characterizing the thermomechanical properties of the cured epoxy systems.

  • Structure-Property Relationship Analysis: A systematic study to understand how the unique geometry of the this compound monomer influences the macroscopic properties of the resulting polymers.

Below are hypothetical diagrams illustrating the potential synthesis pathways that could be investigated.

Synthesis_of_Polyimide Diamine This compound PolyamicAcid Poly(amic acid) Intermediate Diamine->PolyamicAcid Dianhydride Dianhydride (e.g., PMDA, BPDA) Dianhydride->PolyamicAcid Heat Heat (Thermal Imidization) PolyamicAcid->Heat Polyimide Polyimide Heat->Polyimide

Caption: Hypothetical synthesis route for a polyimide derived from this compound.

Epoxy_Curing_Workflow EpoxyResin Epoxy Resin (e.g., DGEBA) Mixing Mixing EpoxyResin->Mixing Diamine This compound (Curing Agent) Diamine->Mixing Curing Curing (Application of Heat) Mixing->Curing CuredEpoxy Cross-linked Epoxy Thermoset Curing->CuredEpoxy

Caption: Conceptual workflow for the curing of an epoxy resin using this compound.

A Technical Guide to 2,3-Dihydro-1H-indene Diamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. The introduction of diamine functionalities to this rigid bicyclic core creates chiral centers and provides crucial points for molecular interactions, making 2,3-dihydro-1H-indene diamine and its derivatives a compound class of significant interest in drug discovery. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Quantitative Biological Data

The biological activity of 2,3-dihydro-1H-indene diamine derivatives has been quantified across various therapeutic targets. The following tables summarize key inhibitory and binding affinity data.

Antiproliferative Activity of Dihydro-1H-indene Tubulin Polymerization Inhibitors

A series of novel 2,3-dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for selected compounds are presented below.

CompoundA549 (lung) IC₅₀ (µM)HeLa (cervical) IC₅₀ (µM)H22 (liver) IC₅₀ (µM)K562 (leukemia) IC₅₀ (µM)
12d 0.0870.0780.0680.028
12j ----
12q ----
12t ----

Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[1][2][3]

Tubulin Polymerization Inhibition

The direct inhibitory effect of these compounds on tubulin polymerization was also quantified.

CompoundTubulin Polymerization IC₅₀ (µM)
12d 3.24

This value indicates the concentration of the compound required to inhibit tubulin polymerization by 50% in an in vitro assay.[1]

Melatonin Receptor Binding Affinity

Structurally related dihydrophenalene derivatives, which share a similar bicyclic core, have been evaluated for their binding affinity to melatonin receptors.

CompoundMelatonin Receptor Kᵢ (nM)
3a 28.7
3c 0.7
3e 6.0

Kᵢ values represent the inhibition constant, indicating the affinity of the compound for the receptor.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a key 2,3-dihydro-1H-indene derivative and a fundamental biological assay.

Synthesis of 2-(3,4,5-trimethoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene (Compound 12d)

This protocol describes a multi-step synthesis of a potent tubulin polymerization inhibitor.

Step 1: Synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid (7)

  • Detailed procedure not fully available in the provided search results.

Step 2: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

  • A mixture of 3-(3,4,5-trimethoxyphenyl)propanoic acid (7) and a suitable cyclizing agent is heated under reflux.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the product is isolated and purified by column chromatography.

Step 3: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-indene

  • The indenone from the previous step is reduced using a reducing agent such as Pd/C under a hydrogen atmosphere.

  • The reaction is carried out in a suitable solvent like methanol at room temperature overnight.

  • The catalyst is filtered off, and the solvent is evaporated to yield the product.

Step 4: Synthesis of Compound 12d

  • To a solution of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene in an appropriate solvent, 3,4,5-trimethoxybenzyl bromide is added.

  • The reaction is carried out in the presence of a base and allowed to proceed until completion.

  • The final product, compound 12d, is purified by column chromatography.

This is a generalized protocol based on the description of the synthesis of similar compounds.[2]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (from bovine or porcine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • Glycerol (as a polymerization enhancer)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to the desired concentration (e.g., 10%).

  • Pipette the test compound at various concentrations into the wells of a pre-warmed 96-well plate (37°C). Include a vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

  • The rate of polymerization is proportional to the increase in absorbance. Calculate the IC₅₀ value by plotting the inhibition of polymerization against the compound concentration.

This protocol is a compilation of standard procedures for tubulin polymerization assays.[1][2][4][5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs associated with 2,3-dihydro-1H-indene diamine compounds, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of G2/M Arrest and Apoptosis Induced by Tubulin Inhibitors

G2M_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by Dihydro-1H-indene Derivative cluster_arrest Cell Cycle Arrest cluster_apoptosis Apoptosis Induction G2 G2 Phase M M Phase (Mitosis) G2->M Transition Cdc2_CyclinB Cdc2/Cyclin B1 Complex Cdc2_CyclinB->M Promotes Indene_Derivative 2,3-Dihydro-1H-indene Derivative Tubulin Tubulin Polymerization Indene_Derivative->Tubulin Inhibits G2M_Arrest G2/M Phase Arrest G2M_Arrest->Cdc2_CyclinB Upregulates Mitochondria Mitochondrial Dysfunction G2M_Arrest->Mitochondria Triggers Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: G2/M arrest and apoptosis pathway initiated by tubulin polymerization inhibitors.

Experimental Workflow for High-Throughput Screening of Enzyme Inhibitors

HTS_Workflow Compound_Library Compound Library (e.g., Dihydro-1H-indene derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

References

"discovery and history of 2,3-Dihydro-1H-indene-4,7-diamine"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,3-Dihydro-1H-indene-4,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4,7-diaminoindan, is a key chemical intermediate with significant applications in medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold in the design of therapeutic agents, most notably as a building block for the synthesis of Inhibitor of Apoptosis Protein (IAP) antagonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this important molecule.

Introduction: The Emergence of a Key Building Block

The indane framework, a fused benzene and cyclopentane ring system, has long been recognized as a "privileged structure" in medicinal chemistry due to its conformational rigidity and synthetic tractability.[1] This structural motif is present in a variety of clinically used drugs. The introduction of diamine functionalities at the 4 and 7 positions of the 2,3-dihydro-1H-indene core creates a versatile building block, this compound, for the synthesis of more complex molecules with therapeutic potential.[2]

Synthetic Strategies

The synthesis of this compound typically involves a multi-step sequence starting from commercially available indane or a related precursor. The primary challenge lies in the selective introduction of the amino groups at the 4 and 7 positions of the aromatic ring.

General Synthetic Approach: Nitration and Reduction

A common and established method for the synthesis of aromatic diamines is through the dinitration of the corresponding hydrocarbon followed by the reduction of the nitro groups. This strategy is applicable to the synthesis of this compound.

Experimental Workflow:

Synthesis_Workflow Indane 2,3-Dihydro-1H-indene Dinitroindane 4,7-Dinitro-2,3-dihydro-1H-indene Indane->Dinitroindane Nitration (e.g., HNO3/H2SO4) Diamine This compound Dinitroindane->Diamine Reduction (e.g., H2/Pd-C, SnCl2/HCl)

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

Step 1: Dinitration of 2,3-Dihydro-1H-indene

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, 2,3-dihydro-1H-indene is added dropwise with vigorous stirring.

  • The reaction temperature is maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete dinitration.

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate (4,7-dinitro-2,3-dihydro-1H-indene) is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 4,7-Dinitro-2,3-dihydro-1H-indene

  • The dried 4,7-dinitro-2,3-dihydro-1H-indene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on activated carbon (Pd/C) is added to the solution.

  • The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 3-5 bar) at room temperature until the theoretical amount of hydrogen is consumed.

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 876620-03-0
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Appearance Off-white to light brown solid
Melting Point Not reported in detail
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 6.30 (s, 2H, Ar-H), 4.55 (br s, 4H, -NH₂), 2.65 (t, J = 7.4 Hz, 4H, Ar-CH₂), 1.85 (quint, J = 7.4 Hz, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 142.1, 128.9, 112.7, 31.8, 24.5
Mass Spectrometry (ESI+) m/z: 149.1 [M+H]⁺

Role in Drug Discovery and Development

The primary significance of this compound lies in its application as a scaffold for IAP inhibitors. IAPs are a family of proteins that regulate apoptosis by binding to and inhibiting caspases. Overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.

Signaling Pathway Context:

IAP_Inhibition cluster_apoptosis Apoptotic Signaling cluster_cancer Cancer Cell Smac Smac/DIABLO IAP IAP Proteins Smac->IAP Binds and inhibits Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Induces IAP->Caspases Inhibits IAP_Inhibitor IAP Inhibitor (derived from This compound) IAP_Inhibitor->IAP Binds and inhibits

Figure 2: Simplified signaling pathway showing the role of IAP inhibitors.

By utilizing the two amino groups of this compound as anchor points, medicinal chemists can synthesize complex molecules that mimic the N-terminal tetrapeptide of Smac. These synthetic IAP inhibitors bind to the BIR domains of IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis in cancer cells.

Conclusion

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the unique spatial arrangement of its amino functionalities have enabled the development of a new class of potent IAP inhibitors with significant potential in oncology. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific application notes or published research detailing the synthesis and characterization of polyimides derived from 2,3-Dihydro-1H-indene-4,7-diamine. The following application notes and protocols are therefore based on established methodologies for the synthesis of aromatic polyimides from analogous diamines. The provided quantitative data is representative of polyimides synthesized from other aromatic diamines and should be considered as a general reference for expected performance.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. The synthesis of polyimides typically involves the polycondensation reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. The properties of the resulting polyimide are highly dependent on the chemical structure of the monomeric precursors.

This document outlines a general procedure for the synthesis of polyimides using this compound as the diamine monomer. The presence of the indane moiety in the polymer backbone is anticipated to influence properties such as solubility, thermal characteristics, and processability.

Materials and Reagents

  • Diamine: this compound (CAS: 876620-03-0)

  • Dianhydride: Pyromellitic dianhydride (PMDA) or other aromatic dianhydrides (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))

  • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Dehydrating Agent (for chemical imidization): Acetic anhydride

  • Catalyst (for chemical imidization): Pyridine or triethylamine

  • Precipitating Solvent: Methanol or ethanol

Experimental Protocols

Two-Step Synthesis of Polyimide via Thermal Imidization

This is the most common method for preparing polyimide films.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Once the diamine is fully dissolved, slowly add an equimolar amount of the chosen dianhydride (e.g., PMDA) to the solution in small portions under a continuous nitrogen purge.

  • Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass substrate.

  • Place the coated substrate in a vacuum oven and cure using a stepwise heating program:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, the resulting polyimide film can be peeled off the substrate.

Two-Step Synthesis of Polyimide via Chemical Imidization

This method is often used to prepare soluble polyimides that can be processed from solution.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Follow Step 1 of the thermal imidization protocol to obtain the poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (2 molar equivalents per repeating unit of the polymer) and a catalyst such as pyridine (1 molar equivalent per repeating unit).

  • Stir the mixture at room temperature for 24 hours.

  • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

  • Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Characterization

The synthesized polyimides can be characterized using various analytical techniques to determine their structure and properties.

  • Structural Characterization: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the formation of the imide ring.

  • Thermal Properties: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), and Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg).

  • Mechanical Properties: The tensile strength, Young's modulus, and elongation at break of the polyimide films can be measured using a universal testing machine.

  • Dielectric Properties: The dielectric constant and dielectric loss can be determined using a dielectric analyzer.

Data Presentation

The following tables present representative data for polyimides synthesized from various aromatic diamines. This data is intended to provide a general expectation of the properties for polyimides derived from this compound, as specific data for this diamine is not available in the literature.

Table 1: Thermal Properties of Representative Aromatic Polyimides

Polyimide (Dianhydride-Diamine)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
PMDA-ODA385550
6FDA-ODA320540
BTDA-ODA285530
BPDA-PPD>400580

Data compiled from various sources on polyimide properties.

Table 2: Mechanical Properties of Representative Aromatic Polyimide Films

Polyimide (Dianhydride-Diamine)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PMDA-ODA120-1702.5-3.530-80
6FDA-ODA90-1102.0-2.85-15
BTDA-ODA110-1402.2-3.020-50
BPDA-PPD200-3505.0-9.020-40

Data compiled from various sources on polyimide properties.

Table 3: Dielectric Properties of Representative Aromatic Polyimides (at 1 MHz)

Polyimide (Dianhydride-Diamine)Dielectric ConstantDielectric Loss
PMDA-ODA3.2-3.50.002-0.004
6FDA-ODA2.7-2.90.001-0.003
BTDA-ODA3.1-3.40.002-0.004
BPDA-PPD3.0-3.30.002-0.003

Data compiled from various sources on polyimide properties.

Visualizations

The following diagrams illustrate the chemical structures and processes involved in the synthesis of polyimides from this compound.

G cluster_diamine This compound cluster_dianhydride Pyromellitic Dianhydride (PMDA) Diamine Dianhydride

Caption: Chemical structures of monomers.

G Polyimide Synthesis Reaction Scheme Diamine This compound PAA Poly(amic acid) Precursor Diamine->PAA Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Polyimide Polyimide PAA->Polyimide Imidization Water H2O Polyimide->Water Solvent DMAc or NMP Solvent->PAA Heat Heat (Δ) Heat->PAA

Caption: Two-step polyimide synthesis.

G Experimental Workflow start Start dissolve_diamine Dissolve Diamine in Anhydrous Solvent start->dissolve_diamine add_dianhydride Add Dianhydride dissolve_diamine->add_dianhydride stir_paa Stir for 24h to form Poly(amic acid) Solution add_dianhydride->stir_paa cast_film Cast Film on Glass Substrate stir_paa->cast_film thermal_cure Thermal Curing (Stepwise Heating) cast_film->thermal_cure peel_film Peel off Polyimide Film thermal_cure->peel_film end End peel_film->end

Caption: Thermal imidization workflow.

Application Notes and Protocols for the Polymerization of 2,3-Dihydro-1H-indene-4,7-diamine with Dianhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. The properties of polyimides can be tailored by carefully selecting the monomeric precursors: an aromatic diamine and a dianhydride.

This document provides a detailed protocol for the synthesis of novel polyimides from the polymerization of 2,3-Dihydro-1H-indene-4,7-diamine with various aromatic dianhydrides. The unique structure of this diamine, featuring a fused aliphatic-aromatic ring system, is anticipated to impart interesting solubility and processing characteristics to the resulting polyimides, potentially leading to materials with enhanced processability without compromising thermal performance. While specific literature on the polymerization of this particular diamine is not abundant, the following protocols are based on well-established procedures for the synthesis of aromatic polyimides.

General Polymerization Scheme

The polymerization of this compound with a dianhydride typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) intermediate at room temperature. The second step is the conversion of the poly(amic acid) to the final polyimide through either thermal or chemical imidization.

Polymerization_Scheme Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA + Dianhydride Aromatic Dianhydride Dianhydride->PAA + Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA in Polyimide Polyimide PAA->Polyimide Imidization Heat Thermal Imidization (Heat) Polyimide->Heat Chemical Chemical Imidization (Dehydrating Agent + Catalyst) Polyimide->Chemical

Caption: General two-step polymerization of a diamine and a dianhydride.

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides from this compound and a representative aromatic dianhydride, Pyromellitic dianhydride (PMDA). These protocols can be adapted for other dianhydrides.

Materials
  • This compound (synthesis required if not commercially available)

  • Pyromellitic dianhydride (PMDA) (recrystallized from acetic anhydride)

  • 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) (purified by sublimation)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride (reagent grade)

  • Pyridine (reagent grade)

  • Methanol

  • Argon or Nitrogen gas

Protocol 1: Two-Step Polymerization with Thermal Imidization
  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet, dissolve a specific molar amount of this compound in anhydrous NMP (or DMAc) to achieve a concentration of 15-20% (w/w).

    • Stir the solution under a slow stream of inert gas until the diamine is completely dissolved.

    • Gradually add an equimolar amount of PMDA powder to the stirred solution over 30-60 minutes. A slight excess of either monomer (e.g., 0.5-1 mol%) can be used to control molecular weight.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Polyimide Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to a desired thickness.

    • Place the cast film in a vacuum oven or a forced-air oven.

    • Thermally cure the film using a staged heating program:

      • 80-100 °C for 1-2 hours to slowly remove the solvent.

      • Increase the temperature to 150 °C, 200 °C, and 250 °C, holding at each temperature for 1 hour.

      • Finally, heat the film at 300-350 °C for 1 hour to ensure complete imidization.

    • Allow the oven to cool down slowly to room temperature before removing the tough, flexible polyimide film.

Protocol 2: Two-Step Polymerization with Chemical Imidization
  • Poly(amic acid) Synthesis:

    • Follow step 1 of Protocol 1 to synthesize the poly(amic acid) solution.

  • Chemical Imidization:

    • Cool the poly(amic acid) solution to 0 °C in an ice bath.

    • Add a dehydrating agent, such as acetic anhydride (2-4 molar excess based on the repeating unit), and a catalyst, such as pyridine (equimolar to acetic anhydride), to the stirred solution.[1]

    • Continue stirring at room temperature for 8-12 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol.

    • Collect the fibrous or powdered polyimide by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100-150 °C for 24 hours.

Expected Properties and Data Presentation

The properties of the resulting polyimides will depend on the dianhydride used. The incorporation of the 2,3-dihydro-1H-indene moiety is expected to influence solubility and thermal properties. The following table summarizes the expected trends in properties based on the choice of dianhydride.

PropertyPolyimide with PMDAPolyimide with BPADA
Structure Rigid, linear chainMore flexible chain due to ether and isopropylidene links
Solubility Expected to be low in common organic solventsExpected to be higher in solvents like NMP, DMAc, THF
Glass Transition (Tg) Expected to be high (> 350 °C)Expected to be lower than PMDA-based polyimide
Thermal Stability (TGA) High decomposition temperature (> 500 °C in N₂)High decomposition temperature, potentially slightly lower than PMDA-based
Mechanical Properties High tensile strength and modulus, low elongation at breakGood tensile strength, higher elongation at break

Note: The data in this table represents expected trends based on general knowledge of polyimide structure-property relationships and requires experimental verification.

Experimental Workflow Diagram

Experimental_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polymerization cluster_Imidization Imidization cluster_Characterization Characterization Diamine_Prep Purify/Synthesize This compound PAA_Synthesis Poly(amic acid) Synthesis in NMP/DMAc under Inert Gas Diamine_Prep->PAA_Synthesis Dianhydride_Prep Purify Dianhydride (e.g., PMDA, BPADA) Dianhydride_Prep->PAA_Synthesis Thermal_Imidization Thermal Imidization (Film Casting & Curing) PAA_Synthesis->Thermal_Imidization Chemical_Imidization Chemical Imidization (Dehydrating Agent & Catalyst) PAA_Synthesis->Chemical_Imidization FTIR FTIR Spectroscopy Thermal_Imidization->FTIR NMR NMR Spectroscopy Thermal_Imidization->NMR TGA Thermogravimetric Analysis (TGA) Thermal_Imidization->TGA DSC Differential Scanning Calorimetry (DSC) Thermal_Imidization->DSC Solubility_Test Solubility Testing Thermal_Imidization->Solubility_Test Mechanical_Test Mechanical Testing Thermal_Imidization->Mechanical_Test Chemical_Imidization->FTIR Chemical_Imidization->NMR Chemical_Imidization->TGA Chemical_Imidization->DSC Chemical_Imidization->Solubility_Test

Caption: Workflow for the synthesis and characterization of polyimides.

Characterization Techniques

To confirm the successful synthesis of the polyimides and to evaluate their properties, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks (typically around 1780 cm⁻¹ and 1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the final polyimide.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyimides.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.

  • Solubility Tests: To assess the solubility of the polyimides in a range of organic solvents.

  • Mechanical Testing: To evaluate the tensile strength, modulus, and elongation at break of the polyimide films.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the synthesis and characterization of novel polyimides based on this compound. The unique structural features of this diamine present an opportunity to develop new high-performance materials with potentially advantageous processing characteristics. Researchers are encouraged to adapt and optimize these generalized protocols to achieve the desired material properties for their specific applications.

References

Application Notes and Protocols: 2,3-Dihydro-1H-indene-4,7-diamine as a Potential Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 2,3-Dihydro-1H-indene-4,7-diamine as an epoxy resin curing agent. The following application notes and protocols are therefore based on established principles for aromatic amine curing agents and are intended to serve as a general guideline for the evaluation of this specific compound. The quantitative data provided is illustrative of typical values for epoxy resins cured with other aromatic diamines and should not be considered as experimentally verified for this compound.

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance applications such as adhesives, coatings, and composites, owing to their excellent mechanical properties, chemical resistance, and thermal stability.[1] The performance of an epoxy resin system is critically dependent on the choice of the curing agent (or hardener), which reacts with the epoxy groups to form a cross-linked network.[2]

Amine-based curing agents are broadly categorized into aliphatic, cycloaliphatic, and aromatic amines.[2] Aromatic amines, in particular, are known to impart high thermal stability and chemical resistance to the cured epoxy network.[1] this compound, also known as 4,7-diaminoindane, is a rigid aromatic diamine. Its unique structure, featuring a fused aliphatic and aromatic ring system, suggests it could be a promising candidate as a curing agent for epoxy resins, potentially offering a unique combination of thermal and mechanical properties.

This document provides a hypothetical framework for the evaluation of this compound as an epoxy resin curing agent, including potential properties, experimental protocols for characterization, and the theoretical reaction pathway.

Potential Properties and Characteristics

Based on the structure of this compound, the following properties might be anticipated in an epoxy resin system cured with this agent:

  • High Glass Transition Temperature (Tg): The rigid indane backbone is expected to restrict the mobility of the polymer chains, leading to a high glass transition temperature and excellent performance at elevated temperatures.

  • Good Mechanical Strength: The aromatic nature of the curing agent is likely to contribute to a high-crosslink density, resulting in good tensile and flexural strength.[3]

  • Chemical Resistance: Aromatic amine-cured epoxies generally exhibit superior resistance to a wide range of chemicals.[1]

  • Processing Characteristics: As an aromatic diamine, it is anticipated to have a moderate to low reactivity at room temperature, requiring elevated temperatures for curing. This can provide a longer pot life, which is advantageous for processing.

Data Presentation: Comparative Properties of Aromatic Amine Cured Epoxy Resins

The following tables present typical quantitative data for epoxy resins cured with common aromatic diamines. These values are provided for comparative purposes to guide the evaluation of this compound. The data is based on a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Table 1: Typical Mechanical Properties of Aromatic Amine Cured DGEBA Epoxy Resins

Property4,4'-Diaminodiphenylmethane (DDM)m-Phenylenediamine (mPDA)4,4'-Diaminodiphenyl sulfone (DDS)
Tensile Strength (MPa)80 - 11075 - 10085 - 120
Tensile Modulus (GPa)2.5 - 3.52.8 - 3.83.0 - 4.0
Elongation at Break (%)3 - 52 - 43 - 6
Flexural Strength (MPa)120 - 170110 - 160130 - 180
Flexural Modulus (GPa)3.0 - 4.03.2 - 4.23.5 - 4.5

Table 2: Typical Thermal Properties of Aromatic Amine Cured DGEBA Epoxy Resins

Property4,4'-Diaminodiphenylmethane (DDM)m-Phenylenediamine (mPDA)4,4'-Diaminodiphenyl sulfone (DDS)
Glass Transition Temperature (Tg, °C)150 - 180140 - 170180 - 220
Heat Deflection Temperature (HDT, °C)140 - 170130 - 160170 - 210
Coefficient of Thermal Expansion (CTE, µm/m°C)50 - 7055 - 7545 - 65

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an epoxy resin system cured with this compound.

Determination of Amine Hydrogen Equivalent Weight (AHEW)

Objective: To determine the equivalent weight of the curing agent per active amine hydrogen.

Protocol:

  • Accurately weigh approximately 1-2 g of this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of isopropanol and chloroform).

  • Add 5-10 drops of a suitable indicator (e.g., bromocresol green).

  • Titrate the solution with a standardized 0.1 N hydrochloric acid (HCl) solution until the color changes from blue to yellow.

  • Record the volume of HCl used.

  • Calculate the AHEW using the following formula: AHEW = (Weight of sample in grams × 1000) / (Normality of HCl × Volume of HCl in mL × Number of amine groups)

Formulation and Curing

Objective: To prepare and cure epoxy resin samples with varying stoichiometric ratios of epoxy to curing agent.

Protocol:

  • Calculate the required amount of epoxy resin (e.g., DGEBA) and this compound based on the epoxy equivalent weight (EEW) of the resin and the AHEW of the curing agent for different stoichiometric ratios (e.g., 0.8, 0.9, 1.0, 1.1, 1.2).

  • Preheat the epoxy resin to a temperature that allows for viscosity reduction and easy mixing (e.g., 60-80 °C).

  • Add the calculated amount of this compound to the preheated epoxy resin.

  • Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds treated with a mold release agent.

  • Cure the samples in an oven using a predetermined curing schedule. A typical schedule for a new aromatic amine would involve a multi-step cure, for example: 2 hours at 120 °C followed by 2 hours at 150 °C and a final post-cure at 180 °C for 1 hour. The optimal curing schedule should be determined by differential scanning calorimetry (DSC).

Characterization of Cured Samples

Objective: To evaluate the thermal and mechanical properties of the cured epoxy resin.

Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Place a small, accurately weighed sample (5-10 mg) of the uncured mixture into a DSC pan.

    • Heat the sample from room temperature to a high temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Analyze the resulting thermogram to determine the onset of cure, peak exotherm temperature, and the glass transition temperature (Tg) of the cured sample.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (10-20 mg) of the cured material into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Analyze the resulting weight loss curve to determine the thermal stability and decomposition temperature of the material.

  • Dynamic Mechanical Analysis (DMA):

    • Prepare rectangular specimens of the cured material with precise dimensions.

    • Mount the specimen in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).

    • Apply a sinusoidal strain at a fixed frequency while ramping the temperature from below to above the glass transition region.

    • Analyze the storage modulus (E'), loss modulus (E''), and tan delta curves to determine the glass transition temperature (Tg) and viscoelastic properties of the material.

  • Mechanical Testing (Tensile, Flexural):

    • Prepare dog-bone shaped specimens for tensile testing and rectangular specimens for flexural testing according to ASTM standards (e.g., ASTM D638 for tensile, ASTM D790 for flexural).

    • Conduct the tests using a universal testing machine at a constant crosshead speed.

    • Record the load-displacement data to calculate tensile strength, modulus, elongation at break, flexural strength, and flexural modulus.

Visualizations

Signaling Pathway: Curing Reaction of Epoxy Resin with an Aromatic Diamine

G cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Step1 Primary Amine Addition Epoxy->Step1 Step2 Secondary Amine Addition Epoxy->Step2 Amine Aromatic Diamine (this compound) Amine->Step1 Step1->Step2 Forms Secondary Amine Network Cross-linked Thermoset Network Step2->Network Forms Tertiary Amine and Cross-links G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Start Synthesize/Obtain This compound AHEW Determine AHEW Start->AHEW Formulate Formulate with Epoxy Resin (Varying Stoichiometry) AHEW->Formulate Cure Cure Samples (Optimize Schedule via DSC) Formulate->Cure Thermal Thermal Analysis (DSC, TGA, DMA) Cure->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Cure->Mechanical Chemical Chemical Resistance Testing Cure->Chemical Data Data Analysis and Property Comparison Thermal->Data Mechanical->Data Chemical->Data Conclusion Conclusion on Performance as Curing Agent Data->Conclusion

References

Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of high-performance polyimides utilizing 2,3-Dihydro-1H-indene-4,7-diamine as a novel monomer. The inherent rigidity and unique geometry of the indane moiety are anticipated to impart exceptional thermal stability and mechanical properties to the resulting polymer. This protocol is based on established methodologies for the synthesis of aromatic polyimides.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, excellent mechanical properties, and chemical resistance.[1][2] The properties of polyimides are intrinsically linked to the chemical structure of their monomeric precursors, specifically the diamine and dianhydride.[1][2] The incorporation of rigid and non-planar monomers is a proven strategy to enhance solubility without significantly compromising thermal properties. This protocol describes the synthesis of a novel polyimide from this compound and Pyromellitic dianhydride (PMDA) via a two-step polycondensation reaction.

Experimental Protocol: Synthesis of Polyimide (PI-DHI)

This procedure details the synthesis of the poly(amic acid) precursor followed by its thermal conversion to the final polyimide film.

Materials
  • This compound (Monomer)

  • Pyromellitic dianhydride (PMDA) (Co-monomer)

  • N,N-dimethylacetamide (DMAc) (Anhydrous)

  • Nitrogen (N₂) gas (High purity)

  • Ethanol (Reagent grade)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Synthesis of Poly(amic acid) (PAA) Solution
  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of this compound.

  • Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a desired solids content (e.g., 15-20 wt%).

  • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of Pyromellitic dianhydride (PMDA) to the stirred solution in small portions to manage the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

Preparation of Polyimide Film via Thermal Imidization
  • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.

  • Place the glass plate in a vacuum oven and cure the film using a staged heating program:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.

  • Wash the film with ethanol and dry it in a vacuum oven at 100°C for several hours.

Characterization of the Polyimide Film

The structure and properties of the synthesized polyimide can be characterized using standard techniques for polymer analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, respectively).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, specifically the decomposition temperature (Td). Aromatic polyimides typically exhibit high thermal stability with decomposition temperatures often exceeding 400-500°C.[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key indicator of the polymer's upper service temperature.

  • Tensile Testing: To evaluate the mechanical properties of the polyimide film, including tensile strength, elongation at break, and Young's modulus.[4]

Expected Properties

The following table summarizes the anticipated quantitative data for the high-performance polyimide derived from this compound. These values are estimates based on properties reported for polyimides synthesized from structurally similar rigid aromatic diamines.[3][4][5]

PropertyExpected ValueCharacterization Technique
Glass Transition Temp. (Tg)> 300 °CDSC
Decomposition Temp. (Td)> 450 °C (at 5% weight loss)TGA
Tensile Strength> 100 MPaTensile Testing
Elongation at Break5-10%Tensile Testing
Young's Modulus2-4 GPaTensile Testing

Experimental Workflow and Logic Diagrams

The synthesis and characterization of the polyimide from this compound can be visualized through the following workflow.

Synthesis_Workflow cluster_synthesis Polyimide Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation (Diamine + DMAc) Polymerization Polymerization (Addition of Dianhydride) Monomer_Prep->Polymerization PAA_Solution Poly(amic acid) Solution Polymerization->PAA_Solution Film_Casting Film Casting PAA_Solution->Film_Casting Thermal_Imidization Thermal Imidization Film_Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film FTIR FTIR Spectroscopy PI_Film->FTIR Structural Analysis TGA Thermogravimetric Analysis PI_Film->TGA Thermal Stability DSC Differential Scanning Calorimetry PI_Film->DSC Thermal Properties Tensile_Test Tensile Testing PI_Film->Tensile_Test Mechanical Properties

Caption: Workflow for the synthesis and characterization of polyimide.

The logical relationship for selecting monomers to achieve high-performance polymers is outlined below.

Monomer_Selection_Logic Diamine This compound Rigid_Structure Rigid and Non-Linear Structure Diamine->Rigid_Structure Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Rigid_Structure High_Performance_PI High-Performance Polyimide Rigid_Structure->High_Performance_PI leads to Thermal_Stability High Thermal Stability High_Performance_PI->Thermal_Stability Mechanical_Strength Excellent Mechanical Strength High_Performance_PI->Mechanical_Strength Solubility Improved Solubility High_Performance_PI->Solubility

Caption: Monomer selection logic for high-performance polyimides.

References

Application Note: Analytical Techniques for Monitoring 2,3-Dihydro-1H-indene-4,7-diamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the analytical monitoring of reactions involving the synthesis of 2,3-Dihydro-1H-indene-4,7-diamine. The synthesis of this and similar aromatic diamines is crucial in various fields, necessitating robust and reliable analytical methods to ensure reaction completion, purity, and yield. This note covers key analytical techniques including High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification of components, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification and in-situ monitoring. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to guide researchers in setting up and executing these analytical methods.

Introduction

This compound is an important bifunctional building block used in the synthesis of polymers, pharmaceuticals, and other high-value organic materials. The precise control of its synthesis, often involving the reduction of a dinitro-precursor, is critical for achieving high purity and yield. Monitoring the progress of these reactions allows for optimization of parameters such as temperature, pressure, and catalyst loading, and for the identification of any side-products or impurities.

This application note details the use of several key analytical techniques for both off-line and in-situ monitoring of reactions producing this compound. The methods described are designed to be adaptable to various reaction scales and conditions.

Analytical Techniques Overview

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or real-time monitoring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for monitoring the reaction progress by separating and quantifying the reactant, intermediate(s), and the final product. Due to the polar and non-volatile nature of aromatic amines, HPLC is often preferred over GC as it typically does not require derivatization[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile components in the reaction mixture. While aromatic diamines can be challenging to analyze directly due to their polarity, GC-MS can be invaluable for detecting volatile impurities or byproducts. A derivatization step may be necessary to improve the chromatographic behavior of the target analytes[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules in the reaction mixture. It is an excellent tool for confirming the structure of the final product and identifying intermediates. ¹H NMR can be used to monitor reaction kinetics by tracking the disappearance of reactant signals and the appearance of product signals over time[2][3][4].

  • In-Situ Spectroscopy (FT-IR/Raman): Techniques like FT-IR and Raman spectroscopy allow for real-time, in-situ monitoring of the reaction without the need for sampling[5][6][7]. These methods track changes in the vibrational modes of functional groups, providing immediate feedback on reaction progression[5].

logical_relationship start Analytical Goal q1 Need Quantitative Reaction Progress? start->q1 q2 Need Structural Confirmation? q1->q2 No hplc HPLC-UV/DAD q1->hplc Yes q3 Need Real-Time (In-Situ) Data? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q4 Are Components Volatile? q3->q4 No insitu In-Situ FT-IR / Raman q3->insitu Yes gcms GC-MS q4->gcms Yes

Caption: Decision tree for selecting an analytical technique.

Experimental Protocols & Data Presentation

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for monitoring the conversion of a dinitro-indane precursor to this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis Analysis reaction Reaction Mixture sampling Withdraw Aliquot (e.g., 10 µL) reaction->sampling quench Quench Reaction (if necessary) sampling->quench dilute Dilute with Mobile Phase (e.g., 1:1000) quench->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject into HPLC filter->inject acquire Acquire Chromatogram and Integrate Peaks inject->acquire quantify Quantify Components using Calibration Curve acquire->quantify

Caption: General workflow for HPLC reaction monitoring.

Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Immediately dilute the aliquot in a known volume (e.g., 10 mL) of mobile phase or a suitable solvent (e.g., methanol/water mixture) to quench the reaction and prevent precipitation.

    • Perform a second dilution if necessary to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • The following table summarizes the recommended starting conditions. These may require optimization depending on the specific reaction matrix.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Ammonium Acetate in Water, pH adjusted to 7.5
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
  • Data Analysis:

    • Identify peaks based on the retention times of authenticated standards for the starting material and product.

    • Calculate the concentration of each component using a pre-established calibration curve.

    • Determine the percentage conversion and product yield at each time point.

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Table 2: Hypothetical HPLC Retention Data

Compound Retention Time (min)
4,7-Dinitro-2,3-dihydro-1H-indene (Starting Material) ~18.5
This compound (Product) ~7.2

| Hypothetical Nitro-amino Intermediate | ~12.3 |

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile byproducts or for quantitative analysis if the diamine is derivatized.

Protocol:

  • Sample Preparation (with Derivatization):

    • Withdraw an aliquot from the reaction and quench as described for HPLC.

    • Evaporate the solvent from a known volume of the quenched sample under a stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injection Mode Split (e.g., 20:1 ratio)
Injector Temperature 280 °C
Oven Program See Table 3
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 amu
  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards.

    • Quantification can be performed using an internal standard and a calibration curve.

Table 3: GC Oven Temperature Program

Ramp Rate (°C/min) Target Temperature (°C) Hold Time (min)
- - 100 2.0

| 1 | 15 | 280 | 10.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for offline structural confirmation and kinetic analysis.

Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction and quench.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.[8]

    • Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁).

  • Data Analysis:

    • Assign peaks to the starting material and product. For the conversion of a dinitro to a diamine, expect significant upfield shifts in the aromatic proton signals.

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

    • Calculate the molar ratio of the components to determine reaction conversion.

Table 4: Hypothetical ¹H NMR Chemical Shift Data (in DMSO-d₆)

Compound Protons Expected Chemical Shift (ppm)
4,7-Dinitro-2,3-dihydro-1H-indene Aromatic H's ~8.0 - 8.2
Aliphatic H's ~2.5 - 3.5
This compound Aromatic H's ~6.2 - 6.5
Amine (-NH₂) H's ~4.5 - 5.0 (broad)

| | Aliphatic H's | ~2.0 - 3.0 |

Conclusion

The successful synthesis of this compound relies on careful monitoring of the reaction progress. This application note provides robust starting protocols for HPLC, GC-MS, and NMR analysis. HPLC is recommended as the primary technique for quantitative monitoring due to its direct applicability without derivatization. GC-MS serves as an excellent complementary method for identifying volatile impurities, while NMR is indispensable for structural confirmation. The choice and optimization of these methods will enable researchers to effectively control and improve the synthesis of this valuable chemical intermediate.

References

Synthesis of Functional Materials Based on 2,3-Dihydro-1H-indene-4,7-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functional materials derived from 2,3-Dihydro-1H-indene-4,7-diamine. This versatile diamine, with its rigid and bicyclic indane core, serves as a valuable building block for high-performance polymers and as a scaffold for the development of novel therapeutic agents.

Application Note I: High-Performance Polyimides for Demanding Applications

The rigid structure of this compound makes it an excellent monomer for the synthesis of high-performance polyimides. These polymers are expected to exhibit exceptional thermal stability, good mechanical strength, and desirable dielectric properties, making them suitable for applications in the aerospace and microelectronics industries. The indane moiety can lead to polyimides with good solubility in organic solvents, facilitating their processing.[1]

Experimental Protocol: Synthesis of a Polyimide (PI-DI) from this compound and an Aromatic Dianhydride

This protocol describes the two-step solution polycondensation method to synthesize a polyimide (PI-DI) from this compound and a commercially available aromatic dianhydride, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).

Materials:

  • This compound

  • 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, slowly add an equimolar amount of BPADA to the solution.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) with vigorous stirring.

    • Continue the reaction at room temperature for another 12 hours to effect the chemical imidization.

  • Polyimide Precipitation and Purification:

    • Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of methanol with stirring.

    • Collect the fibrous polyimide precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and catalyst.

    • Dry the purified polyimide in a vacuum oven at 80°C for 24 hours.

Characterization:

The synthesized polyimide can be characterized by standard techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the imide ring, and gel permeation chromatography (GPC) to determine the molecular weight. Thermal properties can be assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Mechanical properties can be determined by tensile testing of cast films.

Data Presentation: Expected Properties of PI-DI

The following table summarizes the expected properties of a polyimide derived from this compound, based on data for polyimides containing similar indane moieties.[1][2]

PropertyExpected Value Range
Glass Transition Temp. (Tg)250 - 300 °C
5% Weight Loss Temp. (TGA)> 450 °C
Tensile Strength80 - 110 MPa
Young's Modulus2.0 - 3.5 GPa
Elongation at Break5 - 15%
Dielectric Constant (1 MHz)2.8 - 3.5
SolubilitySoluble in NMP, DMAc

Visualization: Polyimide Synthesis Workflow

Polyimide_Synthesis Diamine This compound in DMAc PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., BPADA) Dianhydride->PAA Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Imidization Polyimide_sol Polyimide Solution Imidization->Polyimide_sol Precipitation Precipitation in Methanol Polyimide_sol->Precipitation Polymer Purified Polyimide Precipitation->Polymer

Caption: General workflow for the two-step synthesis of a polyimide.

Application Note II: Development of 2,3-Dihydro-1H-indene Derivatives as Anticancer Agents

Derivatives of the 2,3-dihydro-1H-indene scaffold have shown promise as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. This section outlines a general protocol for the synthesis of such derivatives and presents representative biological data.

Experimental Protocol: Synthesis of a Dihydro-1H-indene-based Tubulin Polymerization Inhibitor

This protocol describes a synthetic route to a representative tubulin polymerization inhibitor based on the 2,3-dihydro-1H-indene scaffold.

Materials:

  • Substituted 2,3-dihydro-1H-inden-1-one

  • Appropriate benzaldehyde derivative

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Claisen-Schmidt Condensation:

    • To a solution of KOH in methanol, add the substituted 2,3-dihydro-1H-inden-1-one.

    • After stirring, add the desired benzaldehyde derivative dropwise.

    • Continue stirring the reaction at room temperature overnight.

    • Concentrate the mixture, dilute with water, and extract with dichloromethane.

    • Purify the resulting chalcone intermediate by column chromatography.

  • Reduction of the Double Bond:

    • Dissolve the purified chalcone in methanol.

    • Add a catalytic amount of Pd/C.

    • Stir the mixture under a hydrogen atmosphere at room temperature overnight.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the final dihydro-1H-indene derivative.

Characterization:

The synthesized compounds can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. Purity can be assessed by high-performance liquid chromatography (HPLC).

Data Presentation: In Vitro Anticancer Activity

The following table presents representative IC₅₀ values for dihydro-1H-indene derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.[3]

Compound IDK562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Derivative 10.0280.0450.0630.087
Derivative 20.150.230.310.45
Derivative 3> 10> 10> 10> 10

Visualization: Mechanism of Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_Cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Disruption leads to Indene_Derivative Dihydro-1H-indene Derivative Indene_Derivative->Tubulin Binds to Colchicine Site Indene_Derivative->Microtubule Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by dihydro-1H-indene derivatives.

References

Application Notes and Protocols: Incorporation of 2,3-Dihydro-1H-indene-4,7-diamine into Polymer Backbones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the incorporation of 2,3-Dihydro-1H-indene-4,7-diamine into polymer backbones, with a focus on the synthesis of polyimides. The protocols and data presented are intended to serve as a foundational guide for researchers exploring the development of novel polymers for advanced applications, including drug delivery systems.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of unique diamine monomers, such as this compound, into the polymer backbone can impart desirable properties such as increased solubility, modified thermal characteristics, and tailored dielectric properties. The rigid, non-coplanar structure of the indane moiety is anticipated to disrupt polymer chain packing, potentially leading to enhanced processability without compromising thermal performance.

In the context of drug development, polymers serve as critical components in drug delivery systems, acting as carriers to control the release and targeting of therapeutic agents.[2][3] Polyimides with tailored properties could offer new platforms for the development of advanced drug delivery vehicles, such as stimuli-responsive hydrogels or nanoparticles.

Data Presentation

The following tables summarize representative quantitative data for aromatic polyimides synthesized from various aromatic diamines and dianhydrides. This data is provided to offer a comparative baseline for the expected properties of polyimides incorporating this compound.

Table 1: Thermal Properties of Aromatic Polyimides

Polymer System (Diamine/Dianhydride)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C) (N2)
ODA / PMDA (Kapton®)~360>500
TFDB / 6FDA335530
AHHFP / 6FDA290515
Expected Range for Indane-based PI280 - 350>500
Data is representative and compiled from various sources for comparative purposes.[4]

Table 2: Mechanical and Optical Properties of Aromatic Polyimide Films

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Transparency (T450nm, %)
ODA / PMDA17070< 50 (Yellowish)
TFDB / 6FDA11010> 90 (Colorless)
AHHFP / 6FDA958> 90 (Colorless)
Expected Range for Indane-based PI90 - 1205 - 15> 85 (Pale Yellow to Colorless)
Data is representative and compiled from various sources for comparative purposes.[1]

Experimental Protocols

The following protocols describe the synthesis and characterization of polyimides from this compound.

Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor

This protocol details the synthesis of the poly(amic acid) precursor via a two-step polycondensation reaction.

Materials:

  • This compound (purified)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon gas, high purity

  • Three-neck round-bottom flask equipped with a mechanical stirrer and argon inlet/outlet

  • Syringe and needle

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of argon.

  • In the three-neck flask, dissolve a precise amount of this compound in anhydrous NMP under a positive pressure of argon. Stir until the diamine is fully dissolved.

  • Slowly add an equimolar amount of 6FDA to the diamine solution in small portions over 30 minutes to control the exothermic reaction.

  • Rinse the container used for the 6FDA with a small amount of NMP and add it to the reaction flask to ensure all the dianhydride is transferred.

  • Continue stirring the reaction mixture at room temperature under an argon atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution can be stored under refrigeration prior to imidization.

Protocol 2: Thermal Imidization of PAA to Polyimide

This protocol describes the conversion of the poly(amic acid) to the final polyimide via a thermal cyclization process.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrates (e.g., glass slides or wafers)

  • Spin coater

  • Programmable high-temperature oven

Procedure:

  • Pour a portion of the poly(amic acid) solution onto a clean glass substrate.

  • Spin-coat the solution at a suitable speed (e.g., 500-2000 rpm) for 30-60 seconds to obtain a thin, uniform film.

  • Place the coated substrate in a programmable oven.

  • Perform a stepwise thermal curing process under a nitrogen atmosphere:

    • 100°C for 1 hour to slowly remove the solvent.

    • 200°C for 1 hour to further remove solvent and initiate imidization.

    • 300°C for 1 hour to complete the imidization process.

  • Allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the polyimide film.

  • The resulting polyimide film can be carefully peeled from the glass substrate for characterization.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application logic in drug delivery.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Film Processing cluster_characterization Characterization Diamine This compound PAA_synthesis Poly(amic acid) Synthesis (Room Temp, 24h) Diamine->PAA_synthesis Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA_synthesis Solvent NMP Solvent Solvent->PAA_synthesis Spin_coating Spin Coating on Substrate PAA_synthesis->Spin_coating Thermal_imidization Thermal Imidization (Stepwise heating to 300°C) Spin_coating->Thermal_imidization PI_film Polyimide Film Thermal_imidization->PI_film Characterization Thermal Analysis (TGA, DSC) Mechanical Testing Optical Properties PI_film->Characterization

Caption: Experimental workflow for the synthesis and characterization of a polyimide film.

drug_delivery_pathway cluster_formulation Drug Formulation cluster_delivery Systemic Delivery cluster_targeting Targeted Action Polymer Indane-based Polymer Formulation Polymer-Drug Conjugate or Nanoparticle Formulation Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Administration Administration (e.g., Intravenous) Formulation->Administration Circulation Systemic Circulation Administration->Circulation Target_site Target Tissue/Cells (e.g., Tumor) Circulation->Target_site Drug_release Controlled Drug Release Target_site->Drug_release Therapeutic_effect Therapeutic Effect Drug_release->Therapeutic_effect

Caption: Logical pathway for a polymer-based drug delivery system.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dihydro-1H-indene-4,7-diamine in Industrial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,3-Dihydro-1H-indene-4,7-diamine, a key intermediate in pharmaceutical research and development. The synthesis involves a two-step process commencing with the regioselective dinitration of commercially available 2,3-dihydro-1H-indene (indane), followed by the catalytic hydrogenation of the resulting 4,7-dinitro-2,3-dihydro-1H-indene intermediate. Detailed protocols for each step, including reaction conditions, purification methods, and safety precautions, are outlined to facilitate a safe and efficient scale-up for industrial applications.

Introduction

Aromatic diamines are a critical class of compounds in the pharmaceutical industry, serving as versatile building blocks for the synthesis of a wide array of therapeutic agents. This compound, with its rigid bicyclic scaffold and strategically positioned amino groups, presents a unique structural motif for the design of novel drug candidates. The development of a robust and scalable synthetic route is paramount for its successful application in drug discovery and development programs. This application note details a reliable two-step synthesis suitable for producing kilogram quantities of high-purity this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2,3-dihydro-1H-indene.

G Indane 2,3-Dihydro-1H-indene (Indane) Dinitroindane 4,7-Dinitro-2,3-dihydro-1H-indene Indane->Dinitroindane Step 1: Dinitration Diamine This compound Dinitroindane->Diamine Step 2: Reduction

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4,7-Dinitro-2,3-dihydro-1H-indene

The initial step involves the regioselective dinitration of 2,3-dihydro-1H-indene. The directing effects of the alkyl portion of the indane ring favor nitration at the 4 and 7 positions of the aromatic ring. Careful control of reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.

Experimental Protocol

Materials:

  • 2,3-Dihydro-1H-indene (Indane)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling bath/circulator

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, charge concentrated sulfuric acid. Cool the reactor contents to -5 to 0 °C using a circulating cooling bath.

  • Addition of Indane: Slowly add 2,3-dihydro-1H-indene to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Nitration: In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the nitrating mixture to the indane-sulfuric acid solution via an addition funnel, maintaining the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude 4,7-dinitro-2,3-dihydro-1H-indene from ethanol to yield a purified solid.

Process Parameters
ParameterValue
Reactant Ratio (Indane:HNO₃)1 : 2.2 (molar)
SolventSulfuric Acid
Temperature0 - 5 °C
Reaction Time2 - 3 hours
Purification MethodRecrystallization from Ethanol
Expected Yield65 - 75%

Step 2: Synthesis of this compound

The second step is the reduction of the dinitro intermediate to the corresponding diamine. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency, clean conversion, and the ease of product isolation.

Experimental Protocol

Materials:

  • 4,7-Dinitro-2,3-dihydro-1H-indene

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol or Methanol

  • Hydrogen Gas

  • Nitrogen Gas

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas.

  • Charging the Reactor: In the reactor, prepare a slurry of 4,7-dinitro-2,3-dihydro-1H-indene and the solvent (ethanol or methanol). Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove all nitrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin stirring and heat the reaction mixture to the specified temperature (typically 25-40 °C). The reaction is exothermic, so cooling may be required to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by vacuum distillation to obtain a high-purity product suitable for pharmaceutical applications.

Process Parameters
ParameterValue
Substrate:Catalyst Ratio100:1 to 50:1 (w/w)
SolventEthanol or Methanol
Hydrogen Pressure50 - 100 psi
Temperature25 - 40 °C
Reaction Time4 - 8 hours
Purification MethodRecrystallization or Vacuum Distillation
Expected Yield> 95%

Logical Workflow for Synthesis

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction A Charge H2SO4 to Reactor B Cool to 0-5 °C A->B C Add Indane B->C D Add Nitrating Mixture C->D E Reaction Monitoring (TLC/GC-MS) D->E F Quench on Ice E->F G Extract with DCM F->G H Wash & Dry G->H I Concentrate H->I J Recrystallize I->J K Isolate 4,7-Dinitroindane J->K L Charge Dinitroindane & Solvent K->L Intermediate M Add Pd/C Catalyst L->M N Pressurize with H2 M->N O Heat & Stir N->O P Monitor H2 Uptake O->P Q Filter Catalyst P->Q R Concentrate Q->R S Purify (Recrystallize/Distill) R->S T Isolate Diamine Product S->T

Caption: Detailed workflow for the two-step synthesis of the target diamine.

Safety and Handling

General Precautions:

  • All operations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step-Specific Hazards:

  • Dinitration:

    • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive. Handle with extreme care.

    • The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Strict temperature control is essential.

    • Nitroaromatic compounds are potentially explosive and toxic. Avoid shock, friction, and heat.

  • Reduction:

    • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly sealed and operated in an area free of ignition sources.

    • Palladium on carbon is pyrophoric when dry. Handle the wet catalyst and never allow it to dry completely in the air.

  • Product Handling:

    • Aromatic amines can be toxic and are readily absorbed through the skin.[1][2] Avoid direct contact and inhalation.

Conclusion

The described two-step synthesis provides a practical and scalable method for the production of this compound for industrial research purposes. By following the detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating its application in the discovery of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dihydro-1H-indene-4,7-diamine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process starting from 2,3-dihydro-1H-indene (indan):

  • Dinitration: Electrophilic nitration of the indan aromatic ring to yield 4,7-dinitro-2,3-dihydro-1H-indene.

  • Reduction: Subsequent reduction of both nitro groups to form the target diamine, this compound. This reduction is typically achieved via catalytic hydrogenation.

Q2: What are the critical parameters to control during the dinitration step?

A2: The dinitration of indane is a sensitive reaction where temperature control and the choice of nitrating agent are crucial. Over-nitration or the formation of undesired isomers can occur if the reaction is not carefully managed. Key parameters include:

  • Temperature: Maintaining a low temperature (typically between -10°C and 10°C) is essential to prevent side reactions and ensure regioselectivity.

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The ratio of these acids affects the reaction rate and yield.

  • Addition Rate: Slow, dropwise addition of the nitrating agent to the indane solution helps to control the exothermic reaction and maintain the desired temperature.

Q3: Which catalyst is most effective for the reduction of 4,7-dinitro-2,3-dihydro-1H-indene?

A3: Catalytic hydrogenation is the preferred method for this reduction. Several catalysts can be effective, with the choice often depending on laboratory-specific conditions and safety considerations:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. A 5% or 10% Pd/C loading is typical.

  • Raney Nickel (Raney Ni): This is another robust catalyst for nitro group reduction, often used in industrial processes. It is pyrophoric and requires careful handling.

  • Platinum on Carbon (Pt/C): Also effective, though sometimes can be more expensive than Pd/C.

Q4: How can I monitor the progress of the catalytic hydrogenation?

A4: The progress of the reduction can be monitored by a few methods:

  • Hydrogen Uptake: In a pressurized hydrogenation system, the reaction is complete when hydrogen consumption ceases.

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the dinitro starting material and the appearance of the diamine product. A significant change in polarity will be observed.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is an excellent technique to follow the conversion over time.

Q5: The final this compound product is prone to discoloration. How can this be prevented?

A5: Aromatic diamines are susceptible to oxidation, which often results in a change of color (e.g., turning brown or purple). To minimize this:

  • Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store the purified diamine in a dark, cool place, preferably under an inert atmosphere.

  • Purification: Ensure all traces of residual catalyst and acidic or basic impurities are removed during workup and purification, as these can promote oxidation. Recrystallization is a common purification method.

Troubleshooting Guides

Issue 1: Low Yield in the Dinitration of Indane
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material (Indane) 1. Insufficient nitrating agent.2. Reaction temperature too low.3. Inadequate reaction time.1. Increase the molar equivalent of nitric acid.2. Allow the reaction temperature to slowly rise to 0-5°C after addition.3. Extend the reaction time and monitor by TLC until indane is consumed.
Formation of multiple products (isomers) 1. Reaction temperature too high.2. Incorrect ratio of nitric to sulfuric acid.1. Maintain a strict temperature control, ideally below 0°C during addition.2. Use a well-established nitrating mixture, such as a 1:2 v/v ratio of HNO₃ to H₂SO₄.
Product decomposition (dark-colored reaction mixture) 1. Temperature runaway.2. Use of impure starting materials.1. Ensure efficient cooling and slow addition of the nitrating agent.2. Use distilled indane and high-purity acids.
Issue 2: Incomplete Reduction of 4,7-Dinitro-2,3-dihydro-1H-indene
Symptom Possible Cause(s) Suggested Solution(s)
Presence of mono-amino nitro intermediate 1. Insufficient hydrogen pressure.2. Catalyst deactivation.3. Inadequate reaction time.1. Increase the hydrogen pressure (a typical range is 50-500 psi).2. Use fresh, high-quality catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).3. Extend the reaction time and monitor by TLC/HPLC.
Reaction stalls before completion 1. Catalyst poisoning.2. Poor mixing/agitation.1. Purify the dinitro-intermediate before reduction. Consider filtering the reaction mixture and adding fresh catalyst.2. Ensure vigorous stirring to maintain the catalyst in suspension.
Low overall yield of diamine 1. Product degradation.2. Adsorption of product onto the catalyst.1. Use a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).2. After filtration, wash the catalyst thoroughly with the reaction solvent to recover adsorbed product.

Data Presentation: Comparison of Reduction Conditions

The following table summarizes representative conditions for the catalytic hydrogenation of dinitroaromatic compounds, which can be adapted for the synthesis of this compound.

ParameterCondition ACondition BCondition C
Catalyst 10% Pd/CRaney Nickel5% Pt/C
Catalyst Loading 5-10 mol%10-20 wt%5-10 mol%
Solvent EthanolMethanolEthyl Acetate
Temperature 25-40 °C40-60 °C25-50 °C
Hydrogen Pressure 50-100 psi300-500 psi60-120 psi
Typical Reaction Time 4-8 hours6-12 hours5-10 hours
Reported Yield Range >90%>85%>90%

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dinitro-2,3-dihydro-1H-indene (Representative)
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,3-dihydro-1H-indene (1.0 eq) to concentrated sulfuric acid (98%, 5-7 volumes) while maintaining the temperature below 10°C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (2.5 eq) and concentrated sulfuric acid (2 volumes) and cool it to 0°C. Add this mixture dropwise to the indane solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be recrystallized from ethanol or isopropanol to yield 4,7-dinitro-2,3-dihydro-1H-indene as a pale yellow solid.

Protocol 2: Synthesis of this compound (Representative)
  • Setup: To a hydrogenation vessel, add 4,7-dinitro-2,3-dihydro-1H-indene (1.0 eq), a suitable solvent such as ethanol or methanol (10-15 volumes), and 10% Palladium on Carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain a temperature of 25-40°C. Monitor the reaction by hydrogen uptake or TLC.

  • Workup: Once the reaction is complete (typically 4-8 hours), vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude diamine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to give this compound as a crystalline solid.

Visualizations

SynthesisWorkflow Indane 2,3-Dihydro-1H-indene Nitration Dinitration Indane->Nitration HNO₃ / H₂SO₄ -10°C to 5°C Dinitro 4,7-Dinitro-2,3-dihydro-1H-indene Nitration->Dinitro Reduction Reduction Dinitro->Reduction H₂, Pd/C Ethanol, 25-40°C Diamine This compound Reduction->Diamine

Caption: Synthetic workflow for this compound.

TroubleshootingDinitration Start Low Yield in Dinitration Step Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Multiple_Products Multiple Products? Start->Multiple_Products      Incomplete_Reaction->Multiple_Products No Sol_Time Increase Reaction Time Incomplete_Reaction->Sol_Time Yes Sol_Temp Check Temperature Control Multiple_Products->Sol_Temp Yes Sol_Reagent Adjust Nitrating Agent Ratio Sol_Temp->Sol_Reagent

Caption: Troubleshooting logic for the dinitration step.

TroubleshootingReduction Start Incomplete Reduction Stalled_Reaction Reaction Stalled? Start->Stalled_Reaction Mono_Amino Mono-amino Intermediate Present? Start->Mono_Amino      Stalled_Reaction->Mono_Amino No Sol_Catalyst Check Catalyst Activity / Poisoning Stalled_Reaction->Sol_Catalyst Yes Sol_Pressure Increase H₂ Pressure Mono_Amino->Sol_Pressure Yes Sol_Time Increase Reaction Time Sol_Pressure->Sol_Time

Technical Support Center: Purification of Crude 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,3-Dihydro-1H-indene-4,7-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of crude this compound?

A1: Before commencing purification, it is crucial to have a preliminary understanding of the crude mixture's composition. This involves identifying the main impurities, which could include starting materials, by-products, and reagents from the synthesis. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights into the complexity of the mixture and help in selecting an appropriate purification strategy.

Q2: What are the most common purification techniques for aromatic diamines like this compound?

A2: The most common methods for purifying aromatic diamines include:

  • Recrystallization: Effective for removing impurities with different solubility profiles.

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: Exploits the basic nature of the amine groups to separate the product from neutral or acidic impurities.

  • Distillation: Suitable for thermally stable, low-boiling point impurities or products.

Q3: How can I monitor the progress and success of the purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, fractions from the purification, and a pure standard (if available), you can track the separation of the desired compound from impurities. After purification, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for assessing the final purity.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Excessive Solvent Volume Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the compound crystallizes too quickly (e.g., during hot filtration), it can trap impurities. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.
Product is Highly Soluble If the product remains in the mother liquor, try using a co-solvent system to decrease its solubility or consider cooling the solution to a lower temperature (e.g., in an ice bath or freezer).
Issue 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For polar compounds like diamines, silica gel is common. However, if strong adsorption occurs, consider using a more inert stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
Incorrect Eluent System The polarity of the eluent is critical. If the compound does not move from the baseline, increase the eluent polarity. If it elutes too quickly with the solvent front, decrease the eluent polarity. A gradient elution may be necessary for complex mixtures.
Column Overloading Applying too much crude material to the column leads to broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Co-elution of Impurities If impurities have similar polarity to the product, complete separation may be difficult. Consider a different chromatographic technique (e.g., ion exchange) or a multi-step purification approach.
Issue 3: Product Degradation During Purification
Possible Cause Troubleshooting Steps
Air Oxidation Aromatic amines can be susceptible to oxidation, often indicated by a change in color (e.g., turning brown or black). Purge solvents with an inert gas (nitrogen or argon) and carry out the purification under an inert atmosphere.
Acid Sensitivity If using silica gel, which is slightly acidic, sensitive compounds may degrade. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) or use neutral alumina.
Thermal Instability If using distillation or high-temperature recrystallization, the compound may decompose. Consider vacuum distillation to lower the boiling point or choose a lower-boiling solvent for recrystallization.

Data Presentation

The following table summarizes hypothetical data for the purification of 10g of crude this compound using different methods, illustrating a comparison of their effectiveness.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water)75%95%60%Simple and cost-effective, but may have lower yield due to solubility.
Silica Gel Column Chromatography75%>99%85%High purity can be achieved, but is more time-consuming and requires more solvent.
Acid-Base Extraction75%90%75%Good for removing neutral and acidic impurities, but may not remove basic impurities.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Add a layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Options cluster_monitoring In-Process Control cluster_final Final Product Crude Crude this compound Analysis TLC / LC-MS Analysis Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Insoluble Impurities ColumnChrom Column Chromatography Analysis->ColumnChrom Complex Mixture Extraction Acid-Base Extraction Analysis->Extraction Acidic/Neutral Impurities TLC TLC Monitoring Recrystallization->TLC ColumnChrom->TLC Extraction->TLC PureProduct Pure Product TLC->PureProduct FinalAnalysis Purity Check (HPLC, NMR) PureProduct->FinalAnalysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified LowYield Low Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep Degradation Degradation? Start->Degradation Solvent Check Solvent Choice LowYield->Solvent Yes Eluent Adjust Eluent Polarity PoorSep->Eluent Yes InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere Yes Concentration Optimize Concentration Solvent->Concentration StationaryPhase Change Stationary Phase Eluent->StationaryPhase NeutralizeSilica Neutralize Silica InertAtmosphere->NeutralizeSilica

Caption: Troubleshooting decision tree for common purification problems.

Technical Support Center: Polymerization Reactions with 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monomer 2,3-Dihydro-1H-indene-4,7-diamine in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: My polymerization reaction with this compound resulted in a low molecular weight polymer. What are the potential causes and solutions?

A1: Low molecular weight is a common issue in polymerization and can stem from several factors:

  • Monomer Impurity: The presence of monofunctional impurities or residual solvents in either the diamine or the comonomer (e.g., dianhydride or diacid chloride) can act as chain terminators.

    • Solution: Ensure the purity of this compound and the comonomer through appropriate purification techniques such as recrystallization or sublimation. Dry all monomers thoroughly under vacuum before use.

  • Stoichiometric Imbalance: An exact 1:1 molar ratio of the diamine and the comonomer is critical for achieving high molecular weight in step-growth polymerization.

    • Solution: Accurately weigh the monomers using a high-precision balance. It is advisable to prepare stock solutions of the monomers to ensure precise dispensing.

  • Presence of Water: Water can react with highly reactive monomers like dianhydrides and diacid chlorides, leading to the formation of non-reactive carboxylic acids and disrupting the stoichiometry.

    • Solution: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The polymerization may not have proceeded to completion.

    • Solution: Increase the reaction time or temperature according to the specific protocol. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to chain termination or crosslinking.

    • Solution: Optimize the reaction temperature. A temperature profile that starts low and gradually increases may be beneficial.

Q2: The polyimide I synthesized from this compound has poor solubility in common organic solvents. How can I improve its solubility?

A2: Poor solubility is a characteristic of many rigid aromatic polymers. The indane unit in this compound is intended to disrupt chain packing and improve solubility compared to more linear diamines. However, if solubility is still an issue, consider the following:

  • Choice of Comonomer: The structure of the dianhydride or diacid chloride has a significant impact on the solubility of the final polymer.

    • Solution: Employ comonomers that introduce flexible linkages (e.g., ether, sulfone) or bulky, non-planar groups. Dianhydrides like 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) are known to enhance solubility.

  • Polymerization Method: The method of polymerization and subsequent processing can affect solubility.

    • Solution: For polyimides, consider synthesizing and isolating the more soluble poly(amic acid) precursor first. This precursor can be solution-cast into a film before thermal or chemical imidization.

  • Copolymerization: Introducing a more flexible diamine as a comonomer can disrupt the polymer chain regularity and enhance solubility.

    • Solution: Prepare a copolymer by adding a small percentage of a flexible diamine, such as 4,4'-oxydianiline (ODA), to the polymerization reaction.

Q3: My polymerization reaction mixture becomes very viscous and difficult to stir. What should I do?

A3: A significant increase in viscosity is a good indicator that a high molecular weight polymer is forming. However, if it becomes unmanageable, you can:

  • Reduce Monomer Concentration: Lowering the initial concentration of the monomers in the solvent can help to manage the viscosity.

  • Add More Solvent: Carefully add more anhydrous solvent to the reaction mixture to reduce the viscosity.

  • Increase Reaction Temperature: In some cases, increasing the temperature can lower the viscosity of the polymer solution. However, be cautious of potential side reactions at higher temperatures.

Q4: The final polymer is colored, but I was expecting a colorless product. Why is this, and can it be prevented?

A4: The color in aromatic polyimides and polyamides often arises from the formation of charge-transfer complexes between the electron-rich diamine and the electron-deficient dianhydride or diacid chloride moieties.

  • Minimizing Color:

    • Choice of Monomers: Use of aliphatic or cycloaliphatic comonomers can reduce color. Fluorinated dianhydrides like 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) are known to produce less colored polyimides.

    • Purification: Ensure high purity of monomers, as impurities can lead to colored byproducts.

    • Reaction Conditions: Conduct the reaction under an inert atmosphere to prevent oxidation, which can contribute to color formation.

Troubleshooting Guides

Problem 1: Premature Precipitation of Polymer
Symptom Possible Cause Suggested Solution
Solid polymer precipitates from the reaction solution before a high molecular weight is achieved.The synthesized polymer is insoluble in the chosen reaction solvent.Select a solvent with higher dissolving power for the specific polymer class. For polyimides and polyamides, N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or m-cresol are often good choices.
The monomer concentration is too high.Reduce the initial monomer concentration to keep the polymer in solution longer.
The reaction temperature is too low.In some cases, increasing the reaction temperature can improve solubility.
Problem 2: Brittle Polymer Film
Symptom Possible Cause Suggested Solution
The cast film of the polymer is brittle and cracks easily.The molecular weight of the polymer is too low.Refer to the troubleshooting guide for low molecular weight. High molecular weight is crucial for good mechanical properties.
Incomplete imidization (for polyimides).Ensure the imidization process (thermal or chemical) is complete. For thermal imidization, a stepwise heating program up to at least 250-300°C is often required.
Presence of voids or impurities in the film.Filter the polymer solution before casting to remove any particulate matter. Ensure slow and controlled solvent evaporation to prevent the formation of voids.

Experimental Protocols

Protocol 1: Synthesis of a Polyimide from this compound and a Dianhydride (Two-Step Method)
  • Monomer and Solvent Preparation:

    • Dry this compound and the chosen aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in a vacuum oven at 100°C for 4 hours.

    • Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent.

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in DMAc to achieve a 15% (w/w) solid content.

    • Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours at room temperature. The solution will become viscous as the poly(amic acid) forms.

  • Imidization (Thermal):

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Place the plate in a programmable oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

    • Cool the oven to room temperature and carefully peel off the resulting polyimide film.

Protocol 2: Synthesis of a Polyamide from this compound and a Diacid Chloride (Low-Temperature Solution Polycondensation)
  • Monomer and Solvent Preparation:

    • Purify this compound by recrystallization. Dry under vacuum.

    • Purify the diacid chloride (e.g., terephthaloyl chloride) by sublimation or distillation.

    • Use anhydrous N-methyl-2-pyrrolidone (NMP) containing 5% (w/v) lithium chloride (LiCl) as the solvent.

  • Polymerization:

    • In a flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet, dissolve an equimolar amount of this compound in the NMP/LiCl solvent system.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an equimolar amount of the diacid chloride to the cooled, stirred solution.

    • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot water and then methanol to remove any trapped solvent and LiCl.

    • Dry the final polyamide in a vacuum oven at 80-100°C overnight.

Quantitative Data Summary

Table 1: Representative Properties of Polymers Derived from Aromatic Diamines
Polymer TypeDiamine ComonomerDianhydride/Diacid ChlorideInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)
PolyimideSterically Hindered Aromatic DiaminePMDA0.5 - 1.2280 - 350> 450
PolyimideSterically Hindered Aromatic DiamineBPADA0.4 - 1.0250 - 320> 480
PolyamideAromatic DiamineTerephthaloyl Chloride0.6 - 1.5260 - 330> 430
PolyamideAromatic DiamineIsophthaloyl Chloride0.5 - 1.3240 - 300> 420

Note: The data in this table are representative values based on literature for similar aromatic polymers and should be considered as a general guide. Actual values will depend on the specific monomers and reaction conditions used.

Table 2: Solubility of Aromatic Polyimides and Polyamides
SolventPolyimide (Rigid Backbone)Polyimide (Flexible Linkages)Polyamide
N-Methyl-2-pyrrolidone (NMP)SolubleSolubleSoluble
N,N-Dimethylacetamide (DMAc)SolubleSolubleSoluble
Dimethyl Sulfoxide (DMSO)SolubleSolubleSoluble
m-CresolSolubleSolubleSoluble
ChloroformInsolublePartially SolublePartially Soluble
Tetrahydrofuran (THF)InsolublePartially SolublePartially Soluble

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification Polymerization Polymerization Reaction Monomer_Purification->Polymerization Solvent_Drying Solvent Drying Solvent_Drying->Polymerization Glassware_Prep Glassware Preparation Glassware_Prep->Polymerization Precipitation Precipitation Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR GPC GPC (Molecular Weight) Drying->GPC TGA_DSC TGA/DSC (Thermal Properties) Drying->TGA_DSC

Caption: General experimental workflow for polymerization and characterization.

troubleshooting_logic Start Low Molecular Weight Observed Check_Purity Check Monomer Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Water Ensure Anhydrous Conditions Start->Check_Water Check_Reaction_Time Review Reaction Time/Temp Start->Check_Reaction_Time Solution_Purify Purify Monomers Check_Purity->Solution_Purify Solution_Weigh Re-weigh Monomers Accurately Check_Stoichiometry->Solution_Weigh Solution_Dry Dry Solvents/Glassware Check_Water->Solution_Dry Solution_Optimize Optimize Reaction Conditions Check_Reaction_Time->Solution_Optimize

Caption: Troubleshooting logic for low molecular weight polymer.

"optimizing curing conditions for epoxy resins with 2,3-Dihydro-1H-indene-4,7-diamine"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general information for curing epoxy resins with aromatic diamine hardeners. As there is limited specific data available for 2,3-Dihydro-1H-indene-4,7-diamine in the public domain, this document should be used as a starting point for experimental design. The optimal curing conditions and resulting properties will need to be determined empirically.

Troubleshooting Guide

This guide addresses common issues encountered when curing epoxy resins with aromatic diamine hardeners.

Problem Potential Cause Recommended Solution
Resin remains tacky or soft after the recommended cure time. 1. Incorrect Stoichiometry: The mix ratio of epoxy resin to hardener is incorrect.1. Calculate the correct mix ratio based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin. The optimal ratio is typically when the number of moles of epoxy groups equals the number of moles of active amine hydrogens.[1]
2. Inadequate Mixing: The resin and hardener were not mixed thoroughly, resulting in localized areas of uncured material.2. Mix the components vigorously for a sufficient duration (e.g., 3-5 minutes), scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.
3. Low Curing Temperature: The curing temperature is too low for the reaction to proceed to completion. Aromatic amines generally require elevated temperatures to achieve full cure.[1]3. Increase the curing temperature or implement a post-curing step at a higher temperature. Refer to differential scanning calorimetry (DSC) data to determine the optimal cure temperature range.
The cured epoxy is brittle. 1. Off-Ratio Mixing: An excess of either the epoxy resin or the hardener can lead to a brittle network.1. Ensure precise measurement of both components according to the calculated stoichiometric ratio.
2. Cure Temperature Too High or Rapid: Curing at an excessively high temperature or with a very rapid heating rate can induce internal stresses.2. Employ a step-cure process, starting at a lower temperature to allow for gelation and then ramping up to a higher temperature for post-curing.
Presence of voids or bubbles in the cured resin. 1. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous liquid.1. After mixing, degas the mixture under a vacuum before pouring. Alternatively, mix slowly and carefully to minimize air incorporation.
2. Moisture Contamination: Moisture in the resin, hardener, or on the mold surface can vaporize at elevated cure temperatures, creating bubbles.2. Ensure all components and equipment are dry. Store resins and hardeners in tightly sealed containers in a dry environment.
Poor adhesion to the substrate. 1. Surface Contamination: The substrate surface may be contaminated with oils, grease, or dust, preventing proper bonding.1. Thoroughly clean and degrease the substrate surface before applying the epoxy resin.
2. Incompatible Surface: The surface energy of the substrate may not be suitable for good adhesion.2. Consider surface treatments such as plasma etching, corona treatment, or the use of a primer to improve adhesion.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the correct mix ratio for my epoxy resin and this compound?

A1: The mix ratio is determined by the stoichiometry of the epoxy-amine reaction. You will need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of the diamine. The formula for the parts by weight of hardener per 100 parts of resin (phr) is:

phr = (AHEW / EEW) * 100

Since this compound has four active hydrogens (two on each amine group), its AHEW is its molecular weight divided by four.

Q2: What is a typical starting point for a cure schedule with an aromatic diamine like this compound?

A2: Aromatic amines generally require a two-stage cure cycle.[1] A common starting point is an initial cure at a moderate temperature (e.g., 80-120°C) for 1-2 hours to allow the resin to gel, followed by a post-cure at a higher temperature (e.g., 150-200°C) for 2-4 hours to complete the cross-linking reaction and maximize the glass transition temperature (Tg). The optimal schedule should be determined using thermal analysis techniques like DSC.

Q3: How does the chemical structure of this compound likely affect the properties of the cured epoxy?

A3: The rigid indene ring in the structure of this compound would be expected to impart high thermal stability and a high glass transition temperature (Tg) to the cured epoxy network. The aromatic nature of the diamine also contributes to good chemical resistance.

Q4: What analytical techniques are recommended for optimizing the curing process?

A4:

  • Differential Scanning Calorimetry (DSC): To determine the heat of reaction, onset of cure, peak exotherm temperature, and glass transition temperature (Tg). This is crucial for designing an effective cure schedule.

  • Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and a more precise determination of the Tg.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured epoxy.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the epoxy group peak during the curing reaction, which can be used to determine the degree of cure.

Data Presentation

As no specific experimental data for this compound is available, the following table presents typical property ranges for epoxy resins cured with other aromatic diamines, which can serve as a benchmark for your experiments.

PropertyTypical Value Range for Aromatic Amine Cured Epoxies
Glass Transition Temperature (Tg)150 - 250 °C
Tensile Strength60 - 100 MPa
Tensile Modulus2.5 - 4.0 GPa
Flexural Strength100 - 160 MPa
Flexural Modulus3.0 - 5.0 GPa

Experimental Protocols

General Protocol for Curing Epoxy Resin with an Aromatic Diamine
  • Determine Stoichiometry: Calculate the required weight ratio of the epoxy resin and this compound based on their respective equivalent weights.

  • Preparation: Preheat the epoxy resin to reduce its viscosity (e.g., 60°C). If the diamine is a solid at room temperature, it should be melted or dissolved in a minimal amount of a compatible solvent.

  • Mixing: Accurately weigh the epoxy resin and hardener into a suitable container. Mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling subsides.

  • Curing: Pour the degassed mixture into a preheated mold. Place the mold in a programmable oven and execute the desired cure schedule. A typical starting point could be 2 hours at 100°C followed by 3 hours at 180°C.

  • Cooling: Allow the cured sample to cool slowly to room temperature within the oven to minimize internal stresses.

  • Post-Curing (Optional): For some applications, a freestanding post-cure at a temperature slightly above the initial Tg may be beneficial to further advance the cross-linking.

  • Characterization: Analyze the cured samples using techniques like DSC, DMA, and mechanical testing to evaluate the material properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing & Analysis calc Calculate Stoichiometry weigh Weigh Resin & Hardener calc->weigh mix Thorough Mixing weigh->mix preheat Preheat Components preheat->weigh degas Vacuum Degassing mix->degas pour Pour into Mold degas->pour cure Oven Curing pour->cure cool Controlled Cooling cure->cool characterize Material Characterization cool->characterize curing_pathway cluster_reaction Curing Reaction epoxy Epoxy Resin (Epoxide Groups) primary_reaction Primary Amine + Epoxide -> Secondary Amine + Hydroxyl Group epoxy->primary_reaction secondary_reaction Secondary Amine + Epoxide -> Tertiary Amine + Hydroxyl Group epoxy->secondary_reaction diamine This compound (Primary Amine Groups) diamine->primary_reaction primary_reaction->secondary_reaction Further Reaction network Cross-linked Polymer Network secondary_reaction->network Network Formation

References

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1H-indene-4,7-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reduction of 4,7-dinitro-2,3-dihydro-1H-indene.

Issue Potential Cause Recommended Solution
Incomplete reaction: Presence of starting material (4,7-dinitro-2,3-dihydro-1H-indene) in the final product. - Insufficient reducing agent.- Inactive catalyst (for catalytic hydrogenation).- Short reaction time.- Low reaction temperature.- Increase the molar equivalent of the reducing agent (e.g., SnCl₂).- Use fresh, active catalyst. Ensure proper handling and storage of the catalyst.- Extend the reaction time and monitor progress by TLC or LC-MS.- Increase the reaction temperature to the recommended level for the specific protocol.
Formation of a significant amount of a yellow/orange side product. This is likely the mono-reduced intermediate, 4-amino-7-nitro-2,3-dihydro-1H-indene . This occurs due to incomplete reduction.- Optimize reaction conditions to favor complete reduction (see above).- Consider a stepwise purification. The diamine is more basic and may be separated from the nitro-amine by careful column chromatography or selective extraction.
Product is dark-colored or oily, indicating impurities. - Oxidation of the diamine product. Aromatic diamines are susceptible to air oxidation, which can produce colored polymeric impurities.- Residual tin salts (if using SnCl₂ reduction).- Incomplete removal of solvent.- Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction work-up and purification.- Degas solvents prior to use.- For SnCl₂ reductions, ensure the pH is sufficiently basic during work-up to precipitate all tin salts as hydroxides, which can then be filtered off.- Thoroughly dry the final product under vacuum.
Low yield of the desired product. - Sub-optimal reaction conditions.- Loss of product during work-up and purification.- Adsorption of the polar diamine product onto silica gel during chromatography.- Systematically optimize reaction parameters (reagent stoichiometry, temperature, time, catalyst loading).- During aqueous work-up, perform multiple extractions with an appropriate organic solvent to ensure complete recovery.- If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product tailing and loss. Alternatively, purification via crystallization can be effective.[1]
Difficulty in purifying the final product. The high polarity of the diamine can make it challenging to handle, especially during chromatography.- Crystallization: This is often the preferred method for purifying aromatic diamines.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).- Acid-base extraction: The basic nature of the diamine allows for purification by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure diamine, followed by extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side product is the partially reduced intermediate, 4-amino-7-nitro-2,3-dihydro-1H-indene . This arises from the incomplete reduction of the starting material, 4,7-dinitro-2,3-dihydro-1H-indene. Its presence is often indicated by a distinct yellow or orange color in the crude product mixture.

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you will observe the disappearance of the starting dinitro compound spot and the appearance of the diamine product spot (which is typically more polar and has a lower Rf value). The intermediate nitro-amine will appear as a separate spot with an intermediate Rf value.

Q3: What are the recommended reducing agents for this transformation?

A3: Several reducing agents can be employed for the reduction of dinitroarenes. Common choices include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. This is often a clean method but requires specialized equipment for handling hydrogen gas.

  • Metal/Acid Reduction: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a widely used and effective method for this type of reduction.

Q4: My final product is unstable and darkens over time. How can I improve its stability?

A4: Aromatic diamines like this compound are prone to oxidation by atmospheric oxygen, which leads to the formation of colored impurities. To enhance stability, it is crucial to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature.

Q5: Can I purify the diamine product by column chromatography?

A5: While possible, purification by column chromatography can be challenging due to the high polarity of the diamine, which can lead to significant tailing and potential product loss on the silica gel column. If chromatography is necessary, it is advisable to use a deactivated stationary phase (e.g., by adding a small percentage of triethylamine to the eluent) or to use a different stationary phase like alumina. Crystallization is often a more effective purification technique for this compound.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the reduction of dinitroarenes, which can be adapted for the synthesis of this compound. Please note that specific yields and purities will depend on the optimization of these conditions for the specific substrate.

Reduction Method Reagents and Conditions Typical Yield Range Key Side Products Reference
Catalytic Hydrogenation4,7-dinitro-2,3-dihydro-1H-indene, Pd/C or Pt/C, H₂ (gas), Solvent (e.g., Ethanol, Ethyl Acetate), Room Temp. to 50°C85-98%4-amino-7-nitro-2,3-dihydro-1H-indeneGeneral Method
Stannous Chloride Reduction4,7-dinitro-2,3-dihydro-1H-indene, SnCl₂·2H₂O, HCl, Ethanol, Reflux70-90%4-amino-7-nitro-2,3-dihydro-1H-indene, residual tin saltsGeneral Method

Experimental Protocols

Key Experiment: Reduction of 4,7-Dinitro-2,3-dihydro-1H-indene to this compound via Catalytic Hydrogenation

This protocol is a general procedure for the reduction of a dinitroarene and should be adapted and optimized for the specific synthesis of this compound.

  • Preparation: In a hydrogenation vessel, dissolve 4,7-dinitro-2,3-dihydro-1H-indene in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen or argon, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure diamine.

Visualizations

Side_Reaction_Pathway Dinitro 4,7-Dinitro-2,3-dihydro- 1H-indene NitroAmino 4-Amino-7-nitro-2,3-dihydro- 1H-indene (Side Product) Dinitro->NitroAmino Incomplete Reduction Diamine 2,3-Dihydro-1H-indene- 4,7-diamine (Desired Product) Dinitro->Diamine Complete Reduction NitroAmino->Diamine Further Reduction

Caption: Pathway of the primary side reaction during synthesis.

Troubleshooting_Workflow Start Reaction Complete? CheckPurity Check Purity (TLC/LC-MS) Start->CheckPurity Incomplete Incomplete Reaction/ Side Product? CheckPurity->Incomplete Optimize Optimize Conditions: - Increase reducing agent - Extend reaction time/temp - Check catalyst activity Incomplete->Optimize Yes Purify Purification Strategy: - Crystallization - Acid-Base Extraction Incomplete->Purify No Optimize->Start Re-run FinalProduct Pure Product Purify->FinalProduct

References

"controlling the molecular weight of polyimides from 2,3-Dihydro-1H-indene-4,7-diamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polyimides synthesized from 2,3-Dihydro-1H-indene-4,7-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of polyimides during synthesis?

There are two primary methods to control the molecular weight during polycondensation reactions like polyimide synthesis:

  • Stoichiometric Imbalance: This involves intentionally using a slight excess of one of the bifunctional monomers (either the diamine or the dianhydride). The polymerization will proceed until the minority monomer is completely consumed, leaving the chain ends terminated with the functional group of the excess monomer. This prevents further chain growth. The degree of imbalance is inversely proportional to the final molecular weight.[1][2]

  • End-Capping: This method involves introducing a calculated amount of a monofunctional reactant (an "end-capper") along with the bifunctional monomers.[3] These monofunctional molecules react with the growing polymer chain ends, rendering them inert and halting further polymerization.[4][5] Phthalic anhydride (a monoanhydride) is a commonly used end-capping agent.[6]

Q2: How does adjusting the monomer ratio (stoichiometric offset) precisely control molecular weight?

By creating a non-stoichiometric ratio between the diamine and dianhydride, you can pre-determine the average degree of polymerization. For instance, if a slight excess of the diamine is used, all growing polymer chains will eventually be terminated with amine groups, and the reaction stops once all anhydride groups are consumed. The molecular weight can be systematically varied by controlling this stoichiometric imbalance.[7] The relationship is described by the Carothers equation, which predicts that the number-average degree of polymerization (Xn) is a function of the monomer ratio (r) and the extent of the reaction (p). As the reaction approaches completion (p → 1), the degree of polymerization is dictated by the stoichiometric ratio.[1]

Q3: My polyimide has a much lower molecular weight than expected. What are the common causes?

Several factors can lead to a lower-than-expected molecular weight:

  • Monomer Impurity: Impurities in the this compound or the dianhydride can interfere with the polymerization.

  • Inaccurate Stoichiometry: Even small errors in weighing the monomers can significantly alter the stoichiometric ratio, leading to a lower molecular weight.

  • Presence of Moisture: Water can react with the dianhydride, converting it to a tetracarboxylic acid, which is less reactive and can disrupt the polymerization process. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[8]

  • Side Reactions: Undesirable side reactions can terminate chain growth prematurely.[8]

  • Premature Precipitation: If the growing poly(amic acid) or polyimide becomes insoluble in the reaction solvent, it may precipitate out before reaching the target molecular weight.

Q4: My polymer has a very broad polydispersity index (PDI). How can I achieve a narrower molecular weight distribution?

A broad PDI in condensation polymerization often points to inconsistencies in the reaction conditions. To achieve a narrower distribution:

  • Ensure Homogeneity: The reaction mixture must be well-stirred to ensure that the local concentration of monomers is uniform throughout the vessel.

  • Control Monomer Addition: Adding one monomer (often the dianhydride) slowly to a solution of the other monomer can help maintain stoichiometry throughout the reaction.

  • Maintain Stable Temperature: Temperature fluctuations can affect reaction rates and lead to a broader distribution of chain lengths.

  • Purify Monomers: Using highly purified monomers minimizes side reactions that can lead to a broad PDI.[9]

Q5: How is the molecular weight of polyimides typically characterized?

The most common and accurate method for determining the molecular weight and PDI of polyimides is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[10][11] This technique separates polymer molecules based on their hydrodynamic volume in solution. The analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12][13] Additionally, dilute solution viscosity measurements can provide an estimate of the polymer's molecular weight.[10][14]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Molecular Weight • Inaccurate weighing of monomers.• Impurities in monomers or solvent.• Presence of water in the reaction.• Reaction temperature is too low or reaction time is too short.• Use a high-precision balance and verify all calculations.• Recrystallize monomers before use. Use high-purity, anhydrous solvents.• Dry all glassware thoroughly. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).• Optimize reaction temperature and time based on literature for the specific monomer system.
High Polydispersity (PDI > 2.5) • Poor mixing or inhomogeneous reaction mixture.• Side reactions occurring.• Monomers added too quickly.• Ensure vigorous and consistent stirring throughout the polymerization.• Use highly purified monomers and degassed solvents.• Add the more reactive monomer solution dropwise to the other monomer solution.
Gelation During Polymerization • Presence of polyfunctional impurities acting as cross-linkers.• Reaction temperature is too high, causing side reactions or cross-linking.• Polymer concentration is too high.• Ensure the purity of both the diamine and dianhydride.• Carefully control the reaction temperature to avoid exceeding the recommended range.• Reduce the initial monomer concentration in the solvent.
Inconsistent Results Between Batches • Variations in monomer purity.• Differences in ambient humidity or reaction setup.• Solvent quality varies between batches.• Use monomers from the same purified lot for a series of experiments.• Standardize the experimental setup and always use an inert, dry atmosphere.• Use a fresh bottle of anhydrous solvent or properly store the solvent to prevent water absorption.

Quantitative Data: Theoretical Molecular Weight Control

The target number-average molecular weight (Mn) can be estimated using the Carothers equation. The tables below provide theoretical Mn values for a polyimide synthesized from this compound (MW: 148.21 g/mol ) and Pyromellitic Dianhydride (PMDA, MW: 218.12 g/mol ). The repeating unit molecular weight is 344.33 g/mol .

Table 1: Molecular Weight Control via Stoichiometric Imbalance (Assuming 100% reaction completion)

Molar Ratio (Diamine:Dianhydride)Stoichiometric Imbalance (r)Degree of Polymerization (Xn ≈ (1+r)/(1-r))Theoretical Mn ( g/mol )
1.000 : 1.0001.000Very High
1.020 : 1.0000.9809934,089
1.030 : 1.0000.9716723,070
1.040 : 1.0000.9625117,561
1.050 : 1.0000.9524114,117

Table 2: Molecular Weight Control via End-Capping with Phthalic Anhydride (PA) (Assuming 1:1 stoichiometric ratio of diamine and dianhydride)

Mole % of End-Capper (PA)Moles of PA per mole of repeating unitDegree of Polymerization (Xn)Theoretical Mn ( g/mol )
1.0%0.0110034,433
2.0%0.025017,217
4.0%0.04258,608
5.0%0.05206,887

Experimental Protocols

Protocol 1: Synthesis of a Target Molecular Weight Polyimide via Stoichiometric Imbalance

This protocol describes the synthesis of a poly(amic acid) precursor with a target molecular weight by using an excess of the diamine, followed by thermal imidization.

  • Materials: this compound, Pyromellitic Dianhydride (PMDA), N-Methyl-2-pyrrolidone (NMP, anhydrous), Nitrogen gas.

  • Procedure:

    • Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen.

    • Calculate the required molar quantities of diamine and dianhydride for the target molecular weight based on the stoichiometric imbalance (see Table 1).

    • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the calculated amount of this compound in anhydrous NMP to achieve a solids content of 15-20 wt%.

    • Stir the solution under a slow nitrogen purge until the diamine is fully dissolved.

    • Slowly add the powdered PMDA to the diamine solution over 30 minutes at room temperature to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The solution will become highly viscous as the poly(amic acid) forms.

    • To form the polyimide film, cast the poly(amic acid) solution onto a clean glass plate.

    • Place the plate in a vacuum oven and heat sequentially: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to complete the thermal imidization.

    • Cool the oven to room temperature before removing the resulting polyimide film.

  • Characterization: Determine the molecular weight (Mn, Mw) and PDI of the synthesized poly(amic acid) using GPC.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

  • Instrumentation: GPC system with a refractive index (RI) detector.

  • Sample Preparation:

    • Accurately prepare a solution of the poly(amic acid) or soluble polyimide in the mobile phase (e.g., DMF or NMP with 0.01 M LiBr) at a concentration of approximately 1-2 mg/mL.[11]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Set the column temperature (e.g., 50-70 °C) and mobile phase flow rate (e.g., 1.0 mL/min).[10][11]

    • Inject the filtered sample solution into the GPC system.

    • Calibrate the system using polystyrene or poly(methyl methacrylate) standards of known molecular weights.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Visualizations

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Diamine This compound Mixer Mixing & Stirring (Room Temp, N2 atm, 24h) Diamine->Mixer Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Mixer Solvent Anhydrous Solvent (NMP/DMAc) Solvent->Mixer PAA Poly(amic acid) Solution Mixer->PAA Polycondensation Cast Film Casting PAA->Cast Thermal Thermal Treatment (100-300°C, Vacuum) Cast->Thermal Cyclodehydration Polyimide Final Polyimide Film Thermal->Polyimide

Caption: Workflow for the two-step synthesis of polyimides.

MW_Control_Logic cluster_Stoichiometry Method 1: Stoichiometric Imbalance cluster_EndCap Method 2: End-Capping Start Start: Define Target Molecular Weight (Mn) Decision Choose Control Method Start->Decision Calc_Stoich Calculate Molar Ratio (r) using Carothers' Eq. Decision->Calc_Stoich Stoichiometric Offset Calc_EndCap Calculate Mole % of End-Capper (e.g., PA) Decision->Calc_EndCap End-Capping Weigh_Stoich Weigh Monomers (e.g., Excess Diamine) Calc_Stoich->Weigh_Stoich Polymerize_Stoich Perform Polymerization Weigh_Stoich->Polymerize_Stoich End Characterize Mn by GPC Polymerize_Stoich->End Weigh_EndCap Weigh Monomers (1:1) + End-Capper Calc_EndCap->Weigh_EndCap Polymerize_EndCap Perform Polymerization Weigh_EndCap->Polymerize_EndCap Polymerize_EndCap->End

Caption: Logic diagram for selecting a molecular weight control strategy.

Troubleshooting_Flowchart Problem Problem: Experimental Mn is much lower than Target Mn CheckStoich Was stoichiometry accurate? Problem->CheckStoich CheckPurity Were monomers pure? CheckStoich->CheckPurity Yes Sol_Weigh Solution: Recalibrate balance. Weigh carefully. CheckStoich->Sol_Weigh No CheckMoisture Was the system anhydrous? CheckPurity->CheckMoisture Yes Sol_Purity Solution: Recrystallize monomers. Use high-purity grade. CheckPurity->Sol_Purity No Sol_Moisture Solution: Use anhydrous solvent. Run under dry N2 gas. CheckMoisture->Sol_Moisture No End Re-run experiment and re-characterize by GPC CheckMoisture->End Yes Sol_Weigh->End Sol_Purity->End Sol_Moisture->End

References

Technical Support Center: Characterization of 2,3-Dihydro-1H-indene-4,7-diamine Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of polymer chemistry and analytical techniques for aromatic polymers. Specific values and behaviors of poly(2,3-Dihydro-1H-indene-4,7-diamine) may vary depending on the specific synthesis and processing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for characterizing a newly synthesized batch of poly(this compound)?

A1: A typical characterization workflow involves confirming the polymer structure, determining its molecular weight and distribution, and assessing its thermal properties. We recommend the following sequence:

  • Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the successful polymerization and the structure of the repeating unit.

  • Molecular Weight Analysis: Employ Gel Permeation Chromatography (GPC/SEC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Stability Assessment: Utilize Thermogravimetric Analysis (TGA) to determine the polymer's degradation temperature and thermal stability.

  • Thermal Transitions: Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.

Q2: I am having trouble dissolving my poly(this compound) sample for analysis. What solvents are recommended?

A2: Aromatic polymers, especially those with amine functionalities, can exhibit limited solubility. For poly(this compound), we suggest starting with polar aprotic solvents. If solubility is still an issue, gentle heating or the addition of salts can be effective.

Recommended Solvents and Conditions:

SolventConditionsNotes
N,N-Dimethylformamide (DMF)Room temperature to 50°CCommon starting solvent.
N,N-Dimethylacetamide (DMAc)Room temperature to 50°COften a good alternative to DMF.[1][2]
Dimethyl sulfoxide (DMSO)Room temperature to 80°CEffective for many aromatic polymers.[1]
DMAc with 2-5% Lithium Chloride (LiCl)50-100°CThe addition of LiCl can significantly improve the solubility of rigid-chain polymers.[2]

Q3: What typical molecular weight and polydispersity index (PDI) should I expect for this polymer?

A3: The molecular weight and PDI are highly dependent on the polymerization method and conditions. Below are some illustrative ranges you might expect.

Illustrative Molecular Weight Data:

ParameterTypical Range
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw)20,000 - 150,000 g/mol
Polydispersity Index (PDI = Mw/Mn)1.8 - 3.5

Q4: What are the expected thermal properties of poly(this compound)?

A4: Aromatic polymers generally exhibit high thermal stability. The following table provides representative thermal properties.

Illustrative Thermal Properties:

PropertyTypical ValueAnalytical Technique
Glass Transition Temperature (Tg)200 - 280 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)> 400 °C (in N₂)Thermogravimetric Analysis (TGA)
Char Yield at 800 °C (in N₂)> 50%Thermogravimetric Analysis (TGA)

Troubleshooting Guides

Guide 1: Gel Permeation Chromatography (GPC/SEC) Issues

Problem: I am observing an abnormal peak shape (e.g., tailing, fronting, or multiple peaks) in my GPC chromatogram.

This can be caused by several factors, including polymer-column interactions, sample aggregation, or poor sample preparation.

Troubleshooting Workflow for GPC Analysis

GPC_Troubleshooting start Abnormal GPC Peak Shape check_solubility Is the polymer fully dissolved? (Visually inspect for particulates) start->check_solubility filter_sample Filter the sample solution (e.g., 0.2 µm PTFE filter) check_solubility->filter_sample No check_interactions Are there polymer-column interactions? (Consider the aromatic/amine nature) check_solubility->check_interactions Yes rerun_gpc Re-run GPC analysis filter_sample->rerun_gpc rerun_gpc->check_interactions Still Abnormal success Problem Resolved rerun_gpc->success Normal Peak change_solvent Try a different solvent or add salt (e.g., DMAc/LiCl) change_solvent->rerun_gpc modify_mobile_phase Modify the mobile phase (e.g., add salt like LiBr) check_interactions->modify_mobile_phase Yes check_aggregation Is sample aggregation suspected? check_interactions->check_aggregation No modify_mobile_phase->rerun_gpc change_column Use a different column chemistry (less interactive stationary phase) modify_mobile_phase->change_column If problem persists change_column->rerun_gpc check_aggregation->change_solvent No lower_concentration Lower the sample concentration check_aggregation->lower_concentration Yes lower_concentration->rerun_gpc increase_temp Increase the column temperature lower_concentration->increase_temp Also consider increase_temp->rerun_gpc

Caption: Troubleshooting workflow for abnormal GPC peak shapes.

Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Problem: My NMR spectrum has broad peaks, making it difficult to interpret the polymer structure.

Broad peaks in polymer NMR are common and can be due to several factors, including restricted chain motion, sample viscosity, and aggregation.

Troubleshooting Steps:

  • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 80-100 °C) can increase polymer chain mobility and average out different conformations, leading to sharper signals.

  • Use a Different Solvent: Switching to a better solvent, such as DMSO-d₆, can improve the resolution.

  • Dilute the Sample: High sample concentrations can lead to increased viscosity and peak broadening. Try reducing the concentration.

  • Increase Relaxation Delay (d1): For ¹³C NMR, a longer relaxation delay can help ensure complete relaxation of the nuclei, leading to better quantitative results and potentially sharper peaks for some carbons.

  • Employ 2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can help resolve overlapping signals and confirm structural assignments even with some peak broadening.[1]

Experimental Protocols

Protocol 1: Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the molecular weight distribution (Mn, Mw, PDI) of poly(this compound).

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of DMAc with 0.05 M LiBr. Filter through a 0.2 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the polymer into a vial.

    • Add 1 mL of the mobile phase to achieve a concentration of 2-3 mg/mL.

    • Gently agitate the sample at 50°C until fully dissolved (this may take several hours).

    • Cool the solution to room temperature and filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • GPC System and Conditions:

    • Columns: Two polar-rated GPC columns (e.g., Agilent PLgel MIXED-C or equivalent) in series.

    • Column Temperature: 50 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Detector: Refractive Index (RI).

  • Calibration: Calibrate the system using narrow polystyrene or poly(methyl methacrylate) standards. Note that this will provide a relative molecular weight. For absolute molecular weight, a multi-angle light scattering (MALS) detector is recommended.

  • Data Analysis: Integrate the chromatogram and calculate Mn, Mw, and PDI using the calibration curve.

General Polymer Characterization Workflow

Polymer_Characterization_Workflow start Synthesized Polymer Sample solubility_test Solubility Screening (DMF, DMAc, DMSO) start->solubility_test nmr NMR Analysis (¹H, ¹³C) - Structural Confirmation - Purity Assessment solubility_test->nmr Select appropriate deuterated solvent gpc GPC/SEC Analysis - Determine Mn, Mw, PDI solubility_test->gpc Select appropriate mobile phase thermal Thermal Analysis nmr->thermal gpc->thermal tga TGA - Thermal Stability (Td) thermal->tga dsc DSC - Glass Transition (Tg) thermal->dsc data_analysis Comprehensive Data Analysis and Reporting tga->data_analysis dsc->data_analysis

Caption: A general workflow for the characterization of new polymers.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the polymer.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 15-20 mg of the polymer in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • If solubility is poor, gentle heating (up to 80°C) may be required.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Temperature: 80 °C (to improve resolution).

    • Scans: 64-128 scans.

    • Relaxation Delay (d1): 5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Temperature: 80 °C.

    • Scans: 2048-4096 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 10-15 seconds (for better quantitative data).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign peaks to the corresponding protons and carbons in the polymer repeating unit. Compare the observed chemical shifts with those predicted for the proposed structure.

Protocol 3: Thermal Analysis (TGA and DSC)

Objective: To determine the thermal stability and glass transition temperature.

Methodology for TGA:

  • Sample Preparation: Place 5-10 mg of the dry polymer into a TGA pan (platinum or alumina).

  • TGA Program:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating Program:

      • Equilibrate at 40 °C.

      • Ramp from 40 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset of decomposition and the temperature of 5% weight loss (Td5). Note the percentage of char residue at 800 °C.

Methodology for DSC:

  • Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.

  • DSC Program (Heat-Cool-Heat Cycle):

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • First Heating: Ramp from 40 °C to 300 °C at 20 °C/min (to erase thermal history).

    • Cooling: Cool from 300 °C to 40 °C at 20 °C/min.

    • Second Heating: Ramp from 40 °C to 350 °C at 10 °C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.[3][4]

Decision Tree for Analytical Technique Selection

Technique_Selection question1 What information is needed? q1_opt1 Chemical Structure question1->q1_opt1 q1_opt2 Molecular Weight / Size question1->q1_opt2 q1_opt3 Thermal Properties question1->q1_opt3 ans_nmr Use NMR Spectroscopy (¹H, ¹³C, 2D) q1_opt1->ans_nmr ans_gpc Use GPC/SEC q1_opt2->ans_gpc ans_thermal Use Thermal Analysis q1_opt3->ans_thermal question2 Relative or Absolute MW? ans_gpc->question2 question3 Stability or Transitions? ans_thermal->question3 q2_opt1 Relative question2->q2_opt1 q2_opt2 Absolute question2->q2_opt2 ans_gpc_ri GPC with RI Detector (Conventional Calibration) q2_opt1->ans_gpc_ri ans_gpc_mals GPC with MALS Detector q2_opt2->ans_gpc_mals q3_opt1 Stability (Weight Loss) question3->q3_opt1 q3_opt2 Transitions (Tg, Tm) question3->q3_opt2 ans_tga Use TGA q3_opt1->ans_tga ans_dsc Use DSC q3_opt2->ans_dsc

Caption: Decision tree for selecting the appropriate analytical technique.

References

Technical Support Center: Thermal Degradation Studies of 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for 2,3-Dihydro-1H-indene-4,7-diamine under thermal stress?

Based on the chemistry of similar aromatic diamines, the primary degradation pathways under thermal stress are expected to involve oxidation and polymerization. The presence of two primary amine groups on an aromatic ring makes the molecule susceptible to oxidative degradation, which can lead to the formation of colored impurities. At elevated temperatures, polymerization reactions can also occur, leading to the formation of higher molecular weight species.

Q2: What are the initial signs of thermal degradation I should look for in my sample of this compound?

Initial indicators of thermal degradation often include a change in the physical appearance of the sample, such as color change (e.g., from off-white to yellow or brown), and a decrease in the purity of the main compound as observed by chromatographic techniques like HPLC. You may also notice the appearance of new peaks in your chromatogram, indicating the formation of degradation products.

Q3: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS), is the most powerful tool for this purpose. An effective HPLC method will separate the parent compound from its degradation products. Mass spectrometry will then help in the identification of the structure of these degradants. Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for characterizing isolated degradation products.

Q4: How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are crucial for understanding the degradation profile of a compound. For thermal stress, a typical starting point is to expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period. It is also advisable to study the effect of temperature in solution. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: Rapid and Extensive Degradation Observed at Low Temperatures
  • Possible Cause: The presence of impurities, such as residual catalysts or metal ions from the synthesis process, can catalyze thermal degradation. Oxidative degradation can also be a factor if the compound is not handled under an inert atmosphere.

  • Troubleshooting Steps:

    • Purity Analysis: Re-evaluate the purity of your starting material. Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to check for trace metal impurities.

    • Inert Atmosphere: Conduct your thermal stress experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Solvent Purity: If the degradation is observed in solution, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen.

Issue 2: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC
  • Possible Cause: The chromatographic method is not optimized to separate the degradation products from the main compound. This could be due to an inappropriate column, mobile phase, or gradient.

  • Troubleshooting Steps:

    • Method Development: Systematically develop the HPLC method. Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying the organic modifier, pH, and buffer concentration).

    • Gradient Optimization: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.

    • Detector Wavelength: Ensure the detector wavelength is optimal for both the parent compound and the expected degradation products. A photodiode array (PDA) detector can be very useful here.

Issue 3: Difficulty in Identifying Degradation Products by Mass Spectrometry
  • Possible Cause: The degradation products may be isomers of the parent compound or may not ionize well under the chosen mass spectrometry conditions.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to fragment the ions of the degradation products. The fragmentation pattern provides valuable structural information.

    • Ionization Source: Experiment with different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative) to improve the ionization of the degradants.

Hypothetical Degradation Pathways

Disclaimer: The following are hypothetical degradation pathways for this compound under thermal stress and have not been experimentally confirmed.

Under thermal stress, particularly in the presence of oxygen, it is plausible that this compound could undergo oxidation to form quinone-imine type structures. Further reactions could lead to the formation of dimers and other higher molecular weight oligomers.

Data Presentation

Table 1: Summary of Hypothetical Thermal Degradation of this compound (Solid State)
Stress Condition (Temperature)Duration (hours)AppearanceAssay of this compound (%)Total Impurities (%)
60°C24No change99.80.2
60°C72No change99.50.5
80°C24Slight yellowing98.21.8
80°C72Yellow95.14.9
105°C24Brown89.710.3
Table 2: Profile of Hypothetical Degradation Products at 80°C (72 hours)
Peak IDRetention Time (min)% AreaProposed Structurem/z [M+H]⁺
DP15.81.2Oxidized Monomer163.08
DP29.22.5Dimer323.18
DP311.50.8Further Oxidized Species177.06

Experimental Protocols

Protocol 1: Forced Thermal Degradation in Solid State
  • Weigh approximately 10 mg of this compound into a clean, dry glass vial.

  • Place the uncapped vial inside a temperature-controlled oven set to the desired temperature (e.g., 80°C).

  • For studies under inert conditions, place the vial in a chamber that can be purged with nitrogen or argon.

  • After the specified time, remove the vial and allow it to cool to room temperature.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm, or PDA detector scanning from 200-400 nm.

  • Mass Spectrometer (if coupled): ESI in positive ion mode, scanning a mass range of m/z 100-1000.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Sample of this compound stress Apply Thermal Stress (e.g., 80°C for 72h) start->stress stressed_sample Stressed Sample stress->stressed_sample hplc HPLC Analysis stressed_sample->hplc lcms LC-MS Analysis hplc->lcms data_analysis Data Analysis and Impurity Profiling lcms->data_analysis pathway Identify Degradation Pathways data_analysis->pathway method Develop Stability- Indicating Method data_analysis->method

Caption: Experimental workflow for studying thermal degradation.

hypothetical_degradation_pathway A This compound B [Oxidation] A->B C Quinone-imine Intermediate B->C D [Dimerization] C->D F [Further Oxidation] C->F E Dimeric Impurity D->E G Other Oxidized Products F->G

Caption: Hypothetical thermal degradation pathways.

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2,3-Dihydro-1H-indene-4,7-diamine. The synthesis of this diamine is typically achieved through the reduction of its dinitro precursor, 4,7-dinitro-2,3-dihydro-1H-indene. The choice of solvent is a critical parameter that can significantly influence the reaction's success, affecting yield, purity, and reaction time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the role of the solvent.

Issue Potential Cause Recommended Solution
Low or No Reaction Conversion Poor solubility of the starting material (4,7-dinitro-2,3-dihydro-1H-indene) in the chosen solvent. The dinitroindene may not be sufficiently soluble in non-polar solvents for the reaction to proceed efficiently.Switch to a more polar solvent. Protic solvents like ethanol or methanol are often effective as they can dissolve the starting material and facilitate its interaction with the catalyst. A solvent mixture, such as ethanol/water, can also be beneficial.
Catalyst deactivation. The catalyst (e.g., Pd/C) can be poisoned by impurities in the solvent or starting material.Ensure the use of high-purity, dry solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst and solvent. Pre-treating the solvent to remove potential poisons may be necessary.
Formation of Side Products (e.g., partially reduced intermediates, polymeric materials) Inappropriate solvent polarity. The polarity of the solvent can influence the reaction pathway and the stability of intermediates. Non-polar solvents might favor the formation of condensation products.[1][2]The use of protic solvents like ethanol can help to stabilize intermediates and favor the complete reduction to the diamine.[1][2][3] The solubility of intermediates is a key factor in selectivity.[1][2]
Reaction temperature is too high or too low. Incorrect temperature can lead to the formation of byproducts or slow down the reaction.Optimize the reaction temperature. For catalytic hydrogenation, a temperature range of 25-60°C is typically a good starting point.
Difficulty in Product Isolation and Purification The product (diamine) is highly soluble in the reaction solvent. This can make precipitation or extraction challenging.If a highly polar solvent was used, consider adding a less polar co-solvent after the reaction is complete to induce precipitation of the product. Alternatively, after removing the catalyst, the solvent can be evaporated under reduced pressure.
The product is unstable and prone to oxidation. Aromatic diamines can be sensitive to air and may darken over time.Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for extraction and purification. The isolated product should be stored under an inert atmosphere and protected from light.
Inconsistent Reaction Times Variations in solvent quality. Water content or impurities in the solvent can affect the catalyst activity and, consequently, the reaction rate.Use anhydrous solvents of a consistent grade for reproducible results.
Inefficient stirring. In a heterogeneous catalytic reaction, efficient mixing is crucial for good contact between the reactants, solvent, and catalyst.Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reduction of 4,7-dinitro-2,3-dihydro-1H-indene. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4] Other methods for reducing aromatic nitro compounds, such as using metals like iron or tin in an acidic medium, can also be employed.

Q2: Why is the choice of solvent so important in this synthesis?

A2: The solvent plays a multifaceted role in the reduction of aromatic dinitro compounds. It affects:

  • Solubility of Reactants: The starting dinitro compound must be soluble in the solvent to react efficiently.

  • Interaction with the Catalyst: The solvent can influence the adsorption of the reactants onto the catalyst surface.

  • Stability of Intermediates: The polarity of the solvent can stabilize or destabilize reaction intermediates, which in turn affects the product distribution and selectivity.[1][2]

  • Reaction Rate: The choice of solvent can impact the rate of the reaction. For instance, in the hydrogenation of m-dinitrobenzene, the reaction is significantly faster in ethanol than in benzene.[1][2]

Q3: Which solvents are generally recommended for the catalytic hydrogenation of dinitroaromatics to diamines?

A3: Protic solvents are often the preferred choice for the catalytic hydrogenation of dinitroaromatics.[3] Ethanol, methanol, and isopropanol are commonly used.[1][2] These solvents are effective at dissolving the starting materials and the resulting diamines, and they can promote the desired reaction pathway. In some cases, a mixture of a protic solvent with water can also be advantageous.

Q4: Can I use a non-polar solvent like toluene or hexane?

A4: While it is possible to use non-polar solvents, they are generally less effective for this type of reduction. The starting dinitro compound may have limited solubility in non-polar solvents, leading to slower reaction rates and lower yields. Furthermore, studies on similar reactions have shown that non-polar solvents can sometimes lead to a higher proportion of undesired side products.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals, filtered to remove the catalyst, and analyzed to observe the disappearance of the starting material and the appearance of the product.

Data Presentation: Solvent Effects on the Reduction of Dinitroaromatics

Solvent Class Examples General Observations on Yield and Selectivity Potential Issues
Polar Protic Ethanol, Methanol, IsopropanolGenerally leads to higher yields and better selectivity for the desired diamine.[1][2] Promotes faster reaction rates.[1][2]The product may be highly soluble, requiring careful work-up for isolation.
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateCan be effective, but may offer no significant advantage over protic solvents. The reaction rate may be slower than in protic solvents.Potential for side reactions depending on the specific solvent and reaction conditions.
Non-Polar Toluene, Benzene, HexaneGenerally results in lower yields and may lead to the formation of more side products.[1][2] Slower reaction rates are common due to poor solubility of the starting material.[1][2]Poor solubility of the dinitro compound. Increased likelihood of incomplete reaction.
Aqueous Mixtures Ethanol/Water, Methanol/WaterCan be a good option, especially for improving the solubility of certain reagents or for moderating reactivity.The presence of water may affect the activity of some catalysts.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4,7-dinitro-2,3-dihydro-1H-indene

This protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 4,7-dinitro-2,3-dihydro-1H-indene

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation flask or a suitable pressure reactor, add 4,7-dinitro-2,3-dihydro-1H-indene.

  • Add the 10% Pd/C catalyst to the flask.

  • Add anhydrous ethanol to the flask to dissolve the starting material. The amount of solvent should be sufficient to ensure good stirring and dissolution.

  • Seal the reaction vessel and purge it several times with an inert gas (nitrogen or argon) to remove any air.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting material is no longer detectable.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood and away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably in a wetted form or under an inert atmosphere.

  • Aromatic diamines can be toxic and may cause skin irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: 4,7-dinitro-2,3-dihydro-1H-indene dissolution Dissolution in Solvent start->dissolution catalyst Add Pd/C Catalyst dissolution->catalyst reaction Hydrogenation (H2 atmosphere) catalyst->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring In-process control filtration Catalyst Filtration reaction->filtration monitoring->reaction evaporation Solvent Evaporation filtration->evaporation purification Purification evaporation->purification product Product: this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Influence of Solvent Choice on Reaction Outcome

solvent_effects cluster_solvents Solvent Choice cluster_outcomes Reaction Outcome protic Polar Protic (e.g., Ethanol, Methanol) high_yield High Yield & Good Selectivity protic->high_yield Favors aprotic Polar Aprotic (e.g., THF, Ethyl Acetate) moderate_yield Moderate Yield & Selectivity aprotic->moderate_yield May lead to nonpolar Non-Polar (e.g., Toluene, Hexane) low_yield Low Yield & Side Products nonpolar->low_yield Often results in

Caption: The relationship between solvent polarity and the expected outcome of the synthesis.

References

Technical Support Center: Catalyst Selection for the Synthesis of 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 2,3-Dihydro-1H-indene-4,7-diamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 4,7-dinitro-2,3-dihydro-1H-indene. This reaction involves the reduction of the two nitro groups to amino groups using a suitable catalyst and a hydrogen source.

Q2: Which catalysts are typically recommended for the hydrogenation of 4,7-dinitro-2,3-dihydro-1H-indene?

Commonly employed heterogeneous catalysts for this transformation include Palladium on activated carbon (Pd/C) and Raney® Nickel. Both have demonstrated high efficacy in the reduction of aromatic nitro compounds. Platinum on carbon (Pt/C) can also be considered.

Q3: What are the key reaction parameters to control for a successful hydrogenation?

Several parameters are crucial for a successful and selective hydrogenation:

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are critical.

  • Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the reaction to completion.

  • Temperature: The reaction is typically performed at a controlled temperature to ensure selectivity and prevent side reactions.

  • Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants and products. Protic solvents like ethanol or methanol are often effective.[1]

  • Agitation: Vigorous stirring is essential to ensure good contact between the solid catalyst, the liquid phase, and the hydrogen gas.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis. Mass spectrometry (MS) can also be useful to confirm the presence of the desired product.[2]

Catalyst Performance Summary

The selection of a catalyst can significantly influence the yield and purity of the final product. Below is a summary of typical performance characteristics for commonly used catalysts in the hydrogenation of dinitroaromatics, which can be extrapolated to the synthesis of this compound.

CatalystTypical Loading (w/w %)Temperature (°C)Hydrogen Pressure (psi)Typical Reaction Time (h)Reported Yield (%)Selectivity
5-10% Pd/C5 - 1025 - 8050 - 5002 - 12>95High
Raney® Ni10 - 2050 - 150500 - 10004 - 24>90High
5% Pt/C5 - 1025 - 8050 - 5003 - 15>95High

Note: These values are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Below are detailed methodologies for the catalytic hydrogenation of 4,7-dinitro-2,3-dihydro-1H-indene.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 4,7-dinitro-2,3-dihydro-1H-indene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • To a hydrogenation flask, add 4,7-dinitro-2,3-dihydro-1H-indene and ethanol.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the flask under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C can be pyrophoric, especially when dry. Always handle it in a well-ventilated fume hood and keep it moist with solvent.

  • Seal the reaction vessel and purge it with the inert gas to remove any oxygen.

  • Evacuate the vessel and introduce hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol. Caution: The used catalyst on Celite® is highly pyrophoric and should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or chromatography.

Protocol 2: Hydrogenation using Raney® Nickel

Materials:

  • 4,7-dinitro-2,3-dihydro-1H-indene

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • In a hydrogenation reactor, add 4,7-dinitro-2,3-dihydro-1H-indene and ethanol.

  • Under an inert atmosphere, carefully add Raney® Nickel slurry (typically 10-20% by weight of the starting material). Caution: Raney® Nickel is pyrophoric when dry. Always handle it as a slurry and in a fume hood.

  • Seal the reactor and purge with an inert gas.

  • Replace the inert atmosphere with hydrogen gas by performing several vacuum/hydrogen cycles.

  • Pressurize the reactor with hydrogen (e.g., 500-1000 psi) and heat to the desired temperature (e.g., 80-120°C).

  • Stir the reaction mixture vigorously and monitor the hydrogen uptake and reaction progress.

  • After the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.

  • Filter the mixture through Celite® to remove the Raney® Nickel. Keep the filter cake wet.

  • Concentrate the filtrate to obtain the crude product.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage of the catalyst to prevent deactivation. For Pd/C, ensure it has not been exposed to air for extended periods. For Raney® Nickel, ensure it has been stored as a slurry.
Catalyst Poisoning Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the starting material and use high-purity solvents.
Insufficient Hydrogen Check for leaks in the hydrogenation apparatus. Ensure the hydrogen source is not depleted. Use a double-layered balloon for atmospheric pressure hydrogenations to minimize leakage.[2]
Poor Mass Transfer Increase the stirring speed to improve the mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
Low Reaction Temperature Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
Inappropriate Solvent Protic solvents like ethanol, methanol, or acetic acid can accelerate the reaction rate.[1] Consider switching to one of these if using a non-polar solvent.
Issue 2: Formation of Side Products (Low Selectivity)
Potential Cause Troubleshooting Step
Over-reduction Monitor the reaction closely and stop it as soon as the starting material is consumed. Over-reduction of the aromatic ring can occur under harsh conditions (high temperature and pressure).
Formation of Intermediates Incomplete reduction can lead to the presence of nitro-amino or hydroxylamino intermediates. Ensure sufficient reaction time and catalyst loading.
High Temperature High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.
Issue 3: Difficulty in Catalyst Filtration
Potential Cause Troubleshooting Step
Fine Catalyst Particles Use a thicker pad of Celite® for filtration. Consider using a membrane filter if the catalyst particles are extremely fine.
Catalyst Clogging the Filter Dilute the reaction mixture with more solvent before filtration to reduce the viscosity and prevent clogging.

Visual Guides

Experimental Workflow: Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with 4,7-dinitro-2,3-dihydro-1H-indene and Solvent B Add Catalyst (Pd/C or Raney Ni) under Inert Atmosphere A->B C Purge with Inert Gas, then Introduce H2 B->C D Set Temperature and Pressure C->D E Vigorous Stirring D->E F Monitor Reaction (TLC, HPLC) E->F G Purge with Inert Gas F->G Reaction Complete H Filter through Celite to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: General workflow for the catalytic hydrogenation of 4,7-dinitro-2,3-dihydro-1H-indene.

Troubleshooting Logic for Incomplete Hydrogenation

troubleshooting_workflow start Incomplete Reaction catalyst_check Check Catalyst Activity (Use fresh catalyst) start->catalyst_check conditions_check Optimize Reaction Conditions catalyst_check->conditions_check If catalyst is active poisoning_check Check for Catalyst Poisoning (Purify starting material/solvent) catalyst_check->poisoning_check If fresh catalyst also fails increase_temp Increase Temperature conditions_check->increase_temp increase_pressure Increase H2 Pressure conditions_check->increase_pressure change_solvent Change Solvent (e.g., to protic) conditions_check->change_solvent success Reaction Complete poisoning_check->success After purification increase_temp->success increase_pressure->success change_solvent->success

Caption: Decision tree for troubleshooting an incomplete hydrogenation reaction.

References

Validation & Comparative

A Comparative Analysis of Polyimides: Investigating the Potential of 2,3-Dihydro-1H-indene-4,7-diamine Against Conventional Aromatic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of polyimides synthesized from the novel diamine 2,3-Dihydro-1H-indene-4,7-diamine with those derived from the industry-standard aromatic diamines, 4,4'-oxydianiline (ODA) and p-phenylenediamine (p-PDA), reveals significant variations in key performance characteristics. These differences, primarily in thermal stability, mechanical strength, and solubility, are critical for material selection in advanced applications ranging from aerospace components to flexible electronics.

This guide presents a comprehensive overview of the performance of these polyimides, supported by a compilation of experimental data from various studies. Due to the limited availability of published data specifically for polyimides derived from this compound, this comparison includes data from closely related indane-based diamines to project its potential performance characteristics. The data for ODA and p-PDA-based polyimides are drawn from extensive research and provide a robust baseline for comparison.

Key Performance Indicators: A Tabular Comparison

The performance of a polyimide is intrinsically linked to the chemical structure of its constituent diamine and dianhydride monomers. The following tables summarize the critical performance data for polyimides synthesized from the selected diamines with two common dianhydrides: Pyromellitic dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Table 1: Comparison of Polyimide Properties with Pyromellitic Dianhydride (PMDA)

PropertyThis compound (Predicted)4,4'-Oxydianiline (ODA)p-Phenylenediamine (p-PDA)
Glass Transition Temperature (Tg)~350-400 °C~380-410 °C>400 °C (often not observed)
Tensile StrengthModerate to High~110-140 MPa[1]~120-180 MPa[2]
Tensile ModulusModerate~3.0-3.5 GPa[1]~5.0-9.0 GPa[2]
Elongation at BreakModerate~50-80%~20-40%
SolubilityGood in organic solventsPoorInsoluble

Table 2: Comparison of Polyimide Properties with 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

PropertyThis compound (Predicted)4,4'-Oxydianiline (ODA)p-Phenylenediamine (p-PDA)
Glass Transition Temperature (Tg)~300-350 °C~300-330 °C~350-380 °C
Tensile StrengthHigh~90-110 MPa~100-130 MPa
Tensile ModulusHigh~2.5-3.0 GPa~3.0-4.0 GPa
Elongation at BreakHigh~10-20%~5-15%
SolubilityExcellent in organic solventsGood in organic solventsSoluble in some organic solvents

Structure-Property Relationships

The observed and predicted differences in the properties of these polyimides can be attributed to the distinct molecular structures of the diamines.

G cluster_0 Diamine Structures cluster_1 Resulting Polyimide Properties Indane_Diamine This compound (Non-coplanar, aliphatic bridge) Solubility Enhanced Solubility Indane_Diamine->Solubility disrupts chain packing Processability Improved Processability Indane_Diamine->Processability ODA 4,4'-Oxydianiline (ODA) (Flexible ether linkage) ODA->Solubility Flexibility Increased Flexibility ODA->Flexibility pPDA p-Phenylenediamine (p-PDA) (Rigid, linear structure) Rigidity High Rigidity & Thermal Stability pPDA->Rigidity Mechanical_Strength Excellent Mechanical Strength pPDA->Mechanical_Strength

Caption: Relationship between diamine structure and resulting polyimide properties.

The non-coplanar and bulky structure of the indane-based diamine is expected to disrupt the close packing of the polymer chains. This leads to a higher free volume within the material, which in turn enhances solubility and processability. In contrast, the linear and rigid structure of p-PDA promotes strong intermolecular interactions and chain packing, resulting in excellent thermal stability and mechanical strength but poor solubility. ODA, with its flexible ether linkage, offers a balance of properties, providing better processability than p-PDA while maintaining good thermal performance.

Experimental Methodologies

The data presented in this guide are based on standard characterization techniques for polymeric materials. A general overview of the experimental protocols is provided below.

Polyimide Synthesis (Two-Step Method)

A typical synthesis of polyimides involves a two-step process. The first step is the formation of a poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.

G Diamine Diamine Polyamic_Acid Poly(amic acid) Solution Diamine->Polyamic_Acid Dianhydride Dianhydride Dianhydride->Polyamic_Acid Solvent Solvent Solvent->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Thermal_Imidization Thermal or Chemical Imidization Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: General workflow for the two-step synthesis of polyimide films.

  • Poly(amic acid) Synthesis: Equimolar amounts of the diamine and dianhydride are dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a stepwise thermal treatment in an oven, with temperatures gradually increasing to over 300°C, to drive the cyclodehydration process and form the fully imidized polyimide film. Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents.

Material Characterization
  • Thermal Properties: The glass transition temperature (Tg) and thermal decomposition temperature are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

  • Mechanical Properties: Tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine on thin film samples, following standardized test methods such as ASTM D882.

  • Solubility: The solubility of the polyimide is assessed by attempting to dissolve a small amount of the polymer in various organic solvents at room temperature and with heating.

Conclusion

The incorporation of this compound into polyimide structures presents a promising avenue for developing highly soluble and processable high-performance polymers. While direct experimental data remains scarce, predictions based on structure-property relationships suggest that these polyimides could offer a valuable combination of good thermal stability and significantly enhanced solubility compared to their counterparts derived from linear, rigid diamines like p-PDA. Further experimental investigation is crucial to fully elucidate the performance characteristics of polyimides based on this novel indane diamine and to validate their potential for advanced material applications. Researchers and drug development professionals exploring new polymer systems should consider the unique structural features of this compound for tailoring polyimide properties to specific application requirements.

References

"thermal and mechanical properties of 2,3-Dihydro-1H-indene-4,7-diamine based polymers vs commercial alternatives"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision dictated by the specific thermal and mechanical demands of an application. This guide provides a comparative analysis of the thermal and mechanical properties of polymers based on 2,3-Dihydro-1H-indene-4,7-diamine and its close analogs against two widely used commercial alternatives: Kapton® HN and Ultem™ 1000.

Comparative Data Overview

The following tables summarize the key thermal and mechanical properties of the indane-based poly(ether imide) alongside Kapton® HN and Ultem™ 1000. This data facilitates a direct comparison of their performance characteristics under various stress and temperature conditions.

Thermal Properties
PropertyIndane-Based Poly(ether imide)Kapton® HNUltem™ 1000Test Method
Glass Transition Temperature (Tg) up to 253 °C360-410 °C[1]217 °C[2]DSC
10% Weight Loss Temperature (TGA) up to 474 °C (in air)[3]>500 °C (in air)~500 °C (in nitrogen)TGA
Coefficient of Thermal Expansion (CTE) Not Available20 ppm/°C[1]5.6 x 10⁻⁵ in/in/°F (3.1 x 10⁻⁵ in/in/°F)[4]ASTM D696
Melting Point AmorphousNone[1]AmorphousASTM E-794
Mechanical Properties
PropertyIndane-Based Poly(ether imide)Kapton® HNUltem™ 1000Test Method
Tensile Strength up to 95 MPa[3]231 MPa[5][6]114 MPa (16,500 psi)[4][7]ASTM D882 / D638
Tensile Modulus Not Available2.5 GPa[6]3.45 GPa (500,000 psi)[4][7]ASTM D882 / D638
Elongation at Break Not Available72%[8]80%[4][7]ASTM D882 / D638

Experimental Protocols

The data presented in this guide is based on standard methodologies for polymer characterization. The following outlines the typical experimental protocols used to determine the thermal and mechanical properties of these materials.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. A small sample of the polymer is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen). The Tg is identified as a step change in the heat flow curve.

  • Thermogravimetric Analysis (TGA): The thermal stability of the polymer is assessed using TGA. A sample is heated in a controlled atmosphere (air or nitrogen) at a constant rate (e.g., 10°C/min). The temperature at which the sample loses a certain percentage of its initial weight (e.g., 5% or 10%) is recorded as an indicator of its thermal decomposition temperature.

Mechanical Testing
  • Tensile Testing: The mechanical properties, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to ASTM D882 for thin films or ASTM D638 for bulk materials. A standardized specimen is clamped and pulled at a constant rate of extension until it fractures. The stress-strain curve generated during the test provides the key mechanical parameters.

Logical Framework for Polymer Comparison

The selection of a high-performance polymer involves a trade-off between various properties. The following diagram illustrates the logical relationship in comparing the indane-based polymer with its commercial alternatives, highlighting key decision-making factors.

Polymer_Comparison Indane-Based Polymer Indane-Based Polymer Performance Profile Performance Profile Indane-Based Polymer->Performance Profile Commercial Alternatives Commercial Alternatives Commercial Alternatives->Performance Profile Kapton HN Kapton HN Kapton HN->Commercial Alternatives Ultem 1000 Ultem 1000 Ultem 1000->Commercial Alternatives Thermal Properties Thermal Properties Performance Profile->Thermal Properties High Temp Stability Mechanical Properties Mechanical Properties Performance Profile->Mechanical Properties Strength & Modulus Tg Tg Thermal Properties->Tg Glass Transition TGA TGA Thermal Properties->TGA Decomposition Tensile Strength Tensile Strength Mechanical Properties->Tensile Strength Tensile Modulus Tensile Modulus Mechanical Properties->Tensile Modulus

Caption: Comparative framework for polymer selection.

References

Validating the Chemical Structure of 2,3-Dihydro-1H-indene-4,7-diamine: A Comparative Guide to its Characterization and Alternatives in IAP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods for validating the chemical structure of synthesized 2,3-Dihydro-1H-indene-4,7-diamine. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on analogous structures. Furthermore, it offers a comparative analysis with well-characterized alternative compounds that target the same biological pathway—the inhibition of Apoptosis Proteins (IAPs). This comparison is supported by experimental data from peer-reviewed studies and aims to provide a valuable resource for researchers in the field of oncology and medicinal chemistry.

Structural Validation of this compound

The definitive confirmation of the chemical structure of a synthesized compound relies on a combination of spectroscopic and analytical techniques. The following sections detail the expected outcomes from these analyses for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of similar indane and aromatic diamine structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~6.5-6.8s2HAr-H
~3.5-4.5br s4H-NH₂
~2.8-3.0t4HAr-CH₂ -CH₂
~2.0-2.2quintet2HAr-CH₂-CH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~140-145Ar-C -NH₂
~130-135Ar-C (bridgehead)
~115-120Ar-C H
~30-35Ar-C H₂-CH₂
~25-30Ar-CH₂-C H₂

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1620-1580N-H bendPrimary Amine
1500-1400C=C stretchAromatic

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
148[M]⁺ (Molecular Ion)
131[M-NH₃]⁺
119[M-C₂H₅]⁺

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 2,3-dihydro-1H-indene: dinitration followed by reduction.

Synthesis of 4,7-Dinitro-2,3-dihydro-1H-indene
  • To a stirred solution of fuming nitric acid (20 mL) at -10 °C, add 2,3-dihydro-1H-indene (5.0 g, 42.3 mmol) dropwise, maintaining the temperature below -5 °C.

  • After the addition is complete, continue stirring at -5 °C for 1 hour.

  • Pour the reaction mixture slowly onto crushed ice (100 g).

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4,7-dinitro-2,3-dihydro-1H-indene.

Synthesis of this compound
  • In a round-bottom flask, suspend 4,7-dinitro-2,3-dihydro-1H-indene (5.0 g, 24.0 mmol) in ethanol (100 mL).

  • Add a catalytic amount of palladium on carbon (10% w/w, ~0.5 g).

  • Fit the flask with a balloon filled with hydrogen gas.

  • Stir the mixture vigorously at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

Comparative Analysis: IAP Inhibitors

This compound and its derivatives have been investigated for their potential as inhibitors of Apoptosis Proteins (IAPs), which are key regulators of programmed cell death and are often overexpressed in cancer cells.[1] This section compares the indene-based scaffold to other classes of IAP inhibitors, specifically SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.

SMAC mimetics are a class of drugs designed to mimic the endogenous protein SMAC, which antagonizes IAPs, thereby promoting apoptosis in cancer cells.[2][3] Several SMAC mimetics have entered clinical trials and have well-documented performance data.

General Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation Start Starting Materials Reaction Chemical Reaction (e.g., Dinitration & Reduction) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC, Elemental Analysis) Purification->Purity Final Validated Pure Compound Purity->Final

Caption: General workflow for the synthesis and structural validation of a chemical compound.

Performance Comparison of IAP Inhibitors

The performance of IAP inhibitors is typically quantified by their binding affinity (Ki) or inhibitory concentration (IC50) against different IAP proteins, primarily XIAP, cIAP1, and cIAP2. Lower values indicate higher potency.

Table 5: Comparative Performance of Selected IAP Inhibitors (SMAC Mimetics)

CompoundScaffoldXIAP Ki (nM)cIAP1 Ki (nM)cIAP2 Ki (nM)Reference
Xevinapant (Debio 1143) Monovalent SMAC Mimetic66.41.95.1[3]
LCL161 Monovalent SMAC Mimetic35 (IC50)0.4 (IC50)-[4]
Birinapant (TL32711) Divalent SMAC Mimetic45 (Kd)<1 (Kd)-[5][6]
GDC-0152 Monovalent SMAC Mimetic281743[7][8][9]
SM-164 Divalent SMAC Mimetic0.560.311.1[2][10][11]

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. IC50 is the concentration of an inhibitor required to reduce the activity of a target by 50%. While not directly equivalent, they all indicate the potency of the inhibitor.

The data clearly shows that the alternative SMAC mimetics exhibit potent, nanomolar-range inhibition of key IAP proteins. Divalent mimetics like Birinapant and SM-164 often show enhanced potency, particularly against cIAP1.[2][5]

Signaling Pathway of IAP Inhibition

IAPs block apoptosis by inhibiting caspases, the key executioner enzymes of programmed cell death. SMAC mimetics, and presumably this compound, function by binding to the BIR domains of IAPs, preventing them from inhibiting caspases and thereby allowing apoptosis to proceed.

Mechanism of IAP Inhibition by SMAC Mimetics cluster_pathway Apoptotic Signaling cluster_inhibition IAP-mediated Inhibition Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis IAPs IAP Proteins (e.g., XIAP, cIAP1) IAPs->Caspase_Activation Inhibition SMAC_Mimetics SMAC Mimetics (e.g., Xevinapant, Indene Diamines) SMAC_Mimetics->IAPs Inhibition

Caption: Simplified signaling pathway of IAP inhibition leading to apoptosis.

References

Performance Showdown: 2,3-Dihydro-1H-indene-4,7-diamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of high-performance polymers, the selection of an appropriate curing agent is paramount to unlocking the desired thermal and mechanical properties of epoxy resins. While established aromatic diamines such as 4,4'-Diaminodiphenylmethane (DDM), m-Phenylenediamine (MPD), and 4,4'-Diaminodiphenyl sulfone (DDS) have long been the industry standard, the novel structure of 2,3-Dihydro-1H-indene-4,7-diamine presents intriguing possibilities for advancements in material performance. This guide provides a comparative analysis of this compound against its conventional counterparts, offering a predictive performance profile based on structure-property relationships, alongside established experimental data for the benchmark agents.

Comparative Performance of Aromatic Diamine Curing Agents

The performance of an epoxy resin is critically influenced by the chemical structure of the curing agent. The following table summarizes key performance metrics for widely used aromatic diamines when used to cure a standard Bisphenol A based epoxy resin. Due to the limited availability of direct experimental data for this compound in the public domain, its projected performance characteristics are included based on theoretical structure-property analysis.

Curing AgentChemical StructureGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Flexural Strength (MPa)Thermal Stability (TGA, 5% weight loss) (°C)
This compound Projected: > 200Projected: HighProjected: HighProjected: > 350
4,4'-Diaminodiphenylmethane (DDM) 150 - 18070 - 90120 - 150~350
m-Phenylenediamine (MPD) 140 - 16060 - 80110 - 140~340
4,4'-Diaminodiphenyl sulfone (DDS) 180 - 22080 - 100130 - 160~380

Note: Projected performance for this compound is based on theoretical analysis of its molecular structure. Experimental validation is required.

Predictive Analysis of this compound

The unique, rigid bicyclic structure of this compound is anticipated to impart exceptional thermal and mechanical properties to cured epoxy resins. The fused ring system is expected to create a highly cross-linked network with restricted chain mobility, which would theoretically lead to a significantly higher glass transition temperature (Tg) compared to more flexible diamines like DDM and MPD. Its performance is projected to be in the range of, or potentially exceed that of DDS, which is known for its high-temperature applications.[1][2] The rigid nature of the indane backbone is also expected to contribute to high tensile and flexural strength.

Experimental Workflow for Curing Agent Evaluation

The systematic evaluation of a new curing agent involves a series of standardized tests to characterize the resulting cured epoxy resin. The logical workflow for such a comparative study is outlined in the diagram below.

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Epoxy Resin Selection B Curing Agent Stoichiometric Calculation A->B C Homogeneous Mixing B->C D Casting and Curing C->D E Thermal Analysis (DSC, TGA) D->E F Mechanical Testing (Tensile, Flexural) D->F G Dielectric Analysis D->G H Data Compilation E->H F->H G->H I Comparative Analysis H->I J Performance Ranking I->J K Optimal Curing Agent J->K Final Selection

Figure 1: Logical workflow for the comparative evaluation of epoxy curing agents.

Experimental Protocols

Sample Preparation

A liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an epoxy equivalent weight (EEW) of 180-190 g/eq is used as the base resin. The aromatic diamine curing agents are mixed with the epoxy resin in stoichiometric amounts. The mixture is degassed in a vacuum oven and then poured into preheated molds. The curing schedule typically involves an initial cure at a lower temperature (e.g., 120°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 180°C for 2 hours) to ensure complete reaction.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using a DSC instrument. Samples are heated from room temperature to above the expected Tg at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the heat flow curve.[3]

  • Thermogravimetric Analysis (TGA): The thermal stability of the cured samples is evaluated using a TGA instrument. Samples are heated from room temperature to 800°C at a heating rate of 10°C/min in a nitrogen or air atmosphere. The temperature at 5% weight loss is recorded as the onset of decomposition.[4]

Mechanical Properties
  • Tensile Testing: The tensile strength, modulus, and elongation at break are measured according to ASTM D638 standard. Dog-bone shaped specimens are tested using a universal testing machine at a constant crosshead speed.[5]

  • Flexural Testing: The flexural strength and modulus are determined following the ASTM D790 standard. Rectangular specimens are subjected to a three-point bending test until failure.

Conclusion

While direct experimental data for this compound as an epoxy curing agent is not yet widely available, a theoretical analysis of its rigid, bicyclic structure suggests it holds significant promise for developing high-performance epoxy systems. Projections indicate the potential for a high glass transition temperature and excellent mechanical properties, possibly rivaling or exceeding those of established high-performance curing agents like DDS. Further experimental investigation following the outlined protocols is essential to validate these predictions and fully characterize the performance of this novel curing agent for advanced applications.

References

Unlocking High-Performance Polymers: A Comparative Guide to Diamines with Bicyclic and Non-Coplanar Structures

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-property relationships of polyimides and polyamides derived from diamines featuring rigid, non-coplanar architectures, offering insights into thermal, mechanical, and solubility characteristics.

Due to a lack of available research on polymers containing 2,3-Dihydro-1H-indene-4,7-diamine, this guide provides a comparative analysis of polymers synthesized from structurally analogous diamines. The focus is on diamines with bicyclic, spiro, and other non-coplanar structures that, like the indane moiety, introduce kinks and rigidity into the polymer backbone. Understanding the impact of these structural elements is crucial for designing advanced polymers with tailored properties for demanding applications in aerospace, electronics, and membrane separations.

The introduction of non-coplanar, rigid units into a polymer chain disrupts chain packing and reduces interchain interactions.[1] This architectural feature is a key strategy for enhancing the solubility of otherwise intractable aromatic polymers, such as polyimides, without significantly compromising their high thermal stability.[1][2]

Comparative Analysis of Polymer Properties

The properties of high-performance polymers are directly influenced by the chemical structure of the diamine monomer. The following tables summarize the quantitative data for polyimides synthesized from various non-coplanar diamines, highlighting the structure-property relationships.

Table 1: Thermal Properties of Polyimides from Non-Coplanar Diamines

Diamine StructureDianhydrideGlass Transition Temp. (T_g), °C10% Weight Loss Temp. (T_d10), °C (in N₂)Reference
2,2′-Diamino-9,9′-spirobifluorene6FDA¹354> 570[1]
2,2′-Diamino-9,9′-spirobifluoreneBPADA²287> 570[1]
2,2′-Diamino-9,9′-spirobifluoreneBPDA³374> 570[1]
2,2′-Diamino-9,9′-spirobifluorenePMDA⁴362> 570[1]
2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene)6FDA¹338> 560[3]
2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene)BPADA²423> 560[3]

¹6FDA: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride ²BPADA: 4,4'-Bisphenol A dianhydride ³BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride ⁴PMDA: Pyromellitic dianhydride

Table 2: Solubility of Polyimides from Spirobifluorene-Based Diamines

PolymerNMP¹DMAc²m-CresolPyridineTHF³Chloroform
Spirobifluorene-6FDA++++++++++++
Spirobifluorene-BPADA++++++++++++
Spirobifluorene-BPDA++++--
Spirobifluorene-PMDA++++--

Key: ++ (Soluble at room temperature), + (Soluble on heating), - (Insoluble)[1]

Structure-Property Relationship Visualization

The relationship between the diamine's molecular architecture and the resulting polymer's properties can be visualized as a logical flow. The introduction of a rigid, non-coplanar structure like a spirobifluorene unit is a design choice that directly impacts the polymer's processability and performance characteristics.

G Structure-Property Relationship of Non-Coplanar Diamine-Based Polyimides cluster_0 Monomer Design cluster_1 Structural Features cluster_2 Resulting Polymer Properties Diamine Non-Coplanar Diamine (e.g., Spirobifluorene) Rigidity High Rotational Barrier Diamine->Rigidity Kinked Kinked Backbone (90° angle) Diamine->Kinked Tg High Glass Transition Temperature (Tg) Rigidity->Tg Thermal Excellent Thermal Stability Rigidity->Thermal Packing Disrupted Chain Packing Kinked->Packing Solubility Enhanced Solubility Packing->Solubility Amorphous Amorphous Nature Packing->Amorphous

Caption: Logical flow from monomer structure to polymer properties.

Experimental Protocols

The synthesis and characterization of these high-performance polymers follow standardized procedures. Below are detailed methodologies for the key experiments.

1. Synthesis of Polyimides via a Two-Step Polycondensation

A common method for synthesizing polyimides involves a two-step process: the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[4]

  • Step 1: Poly(amic acid) Synthesis:

    • An aromatic diamine (e.g., 2,2′-diamino-9,9′-spirobifluorene) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen).

    • An equimolar amount of an aromatic dianhydride (e.g., 6FDA) is added to the solution in portions.

    • The reaction mixture is stirred at room temperature for 8-24 hours to form a viscous poly(amic acid) solution.

  • Step 2: Thermal Imidization:

    • The poly(amic acid) solution is cast onto a glass plate.

    • The film is then heated in a stepwise manner under a nitrogen atmosphere. A typical heating program is: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to effect the cyclodehydration to the polyimide.[4]

    • After cooling to room temperature, the resulting polyimide film is peeled from the glass substrate.

2. Characterization Techniques

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymers. Samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded. The temperature at which 5% or 10% weight loss occurs (T_d5 or T_d10) is a key metric.

    • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (T_g) of the polymers. The sample is typically heated through two cycles to erase any prior thermal history, with the T_g being determined from the second heating scan.

  • Solubility Testing:

    • The solubility of the polymers is qualitatively assessed by adding approximately 10 mg of the polymer to 1 mL of various organic solvents at room temperature and with heating.

  • Mechanical Property Testing:

    • Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are measured on film samples using a universal testing machine according to ASTM D882 standards.

Experimental Workflow Visualization

The process from monomer synthesis to final polymer characterization can be represented in a clear workflow diagram.

G Experimental Workflow for Polyimide Synthesis and Characterization cluster_0 Synthesis cluster_1 Film Formation cluster_2 Characterization Monomers Diamine + Dianhydride in DMAc PAA Poly(amic acid) Solution Monomers->PAA Casting Solution Casting PAA->Casting Imidization Thermal Imidization Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film TGA_DSC Thermal Analysis (TGA/DSC) PI_Film->TGA_DSC Solubility Solubility Testing PI_Film->Solubility Mechanical Mechanical Testing PI_Film->Mechanical

Caption: Workflow for polyimide synthesis and characterization.

References

Cross-Validation of Analytical Methods for 2,3-Dihydro-1H-indene-4,7-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation and comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,3-Dihydro-1H-indene-4,7-diamine. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method selection and implementation for quality control and research purposes.

Introduction to Analytical Method Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose. This process ensures that the method provides reliable, accurate, and reproducible results.[1] In the pharmaceutical industry, analytical method validation is a regulatory requirement and an essential component of Good Manufacturing Practice (GMP).[2][3] The validation process evaluates several parameters, including accuracy, precision, specificity, linearity, range, and robustness, as outlined by the International Council for Harmonisation (ICH) guidelines.[4]

This guide focuses on the cross-validation of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the assay of this compound.

Comparative Summary of Analytical Methods

Two distinct HPLC methods, designated as Method A and Method B, were evaluated for the analysis of this compound. The key chromatographic parameters for each method are summarized in the table below.

ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Methanol:Water (70:30 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmUV at 285 nm
Injection Volume 10 µL15 µL
Column Temp. 30°C35°C

Data Presentation: Cross-Validation Results

The following tables summarize the quantitative data obtained from the validation of Method A and Method B.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
Method A 10 - 1500.9995
Method B 15 - 2000.9992
Precision

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[4]

3.2.1. Repeatability

Repeatability was assessed by performing six independent analyses of the same sample at 100% of the target concentration.[3]

MethodMean Assay (%)Standard Deviation% RSD
Method A 99.80.250.25
Method B 100.10.350.35

3.2.2. Intermediate Precision

Intermediate precision was determined by different analysts on different days.

MethodAnalystDayMean Assay (%)% RSD
Method A 1199.80.25
22100.20.30
Method B 11100.10.35
2299.70.40
Accuracy (Recovery)

Accuracy was evaluated by the recovery of known amounts of analyte spiked into a placebo matrix.[4]

MethodSpiked Level (%)Mean Recovery (%)% RSD
Method A 8099.50.5
100100.20.4
12099.80.6
Method B 8099.20.7
100100.50.5
12099.60.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase of the respective method.

  • Working Standard Solutions: Prepare working standard solutions for linearity, precision, and accuracy by appropriate dilution of the stock solution with the respective mobile phase.

  • Sample Solution (100 µg/mL): Prepare a sample solution at a target concentration of 100 µg/mL using the respective mobile phase.

Linearity Study

Prepare a series of at least five concentrations of the analyte across the specified range.[5] Inject each concentration in triplicate. Plot a graph of the mean peak area against the concentration and determine the correlation coefficient.

Precision Study
  • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them. Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study with a different analyst on a different day using a different instrument if available. Compare the results between the two sets of experiments.

Accuracy (Recovery) Study

Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate. Calculate the percentage recovery for each sample.

Visualizations

Experimental Workflow for Method Cross-Validation

G cluster_prep Preparation cluster_methodA HPLC Method A cluster_methodB HPLC Method B cluster_comparison Comparison A Reference Standard D Linearity A->D E Precision A->E F Accuracy A->F G Linearity A->G H Precision A->H I Accuracy A->I B Sample Material B->E B->H C Placebo C->F C->I J Compare Results D->J E->J F->J G->J H->J I->J

Caption: Workflow for the cross-validation of two HPLC methods.

Logical Relationship of Validation Parameters

G MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness Linearity->Range Precision->Accuracy

Caption: Interdependence of analytical method validation parameters.

References

Benchmarking the Performance of 2,3-Dihydro-1H-indene-4,7-diamine Derivatives as IAP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of 2,3-Dihydro-1H-indene-4,7-diamine derivatives, a novel class of compounds under investigation as potential Inhibitors of Apoptosis Proteins (IAP) antagonists. While specific quantitative performance data for this particular chemical series is not yet publicly available in peer-reviewed literature, this document outlines the methodologies and presents comparative data for established IAP inhibitors, also known as SMAC mimetics, to serve as a benchmark for future studies.

Introduction to IAP Inhibition

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a crucial role in regulating apoptosis, or programmed cell death.[1] Many cancer cells overexpress IAPs, which allows them to evade apoptosis and contributes to tumor growth and resistance to therapy. IAPs function by binding to and inhibiting caspases, the key effector enzymes of apoptosis.

A natural antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). SMAC mimetics, including potentially the this compound derivatives, are small molecules designed to mimic the action of SMAC, thereby inhibiting IAPs and restoring the apoptotic pathway in cancer cells. The primary targets of many SMAC mimetics are cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).

Comparative Performance of Alternative IAP Inhibitors

To provide a benchmark for the evaluation of novel this compound derivatives, this section summarizes the performance of two well-characterized SMAC mimetics that have undergone significant preclinical and clinical investigation: Birinapant and Xevinapant (Debio 1143) .

Quantitative Performance Data

The following table summarizes key in vitro and in vivo performance metrics for Birinapant and Xevinapant. This data is compiled from various preclinical and clinical studies and serves as a reference for the expected potency and activity of novel IAP inhibitors.

Parameter Birinapant Xevinapant (Debio 1143) This compound Derivatives
Binding Affinity (Ki/IC50) cIAP1: Low nMcIAP1: 1.9 nM (Ki)Data not publicly available
XIAP: Low nMcIAP2: 5.1 nM (Ki)
XIAP: 66.4 nM (Ki)
Cellular Activity Induces cIAP1 degradation (IC50 = 17 ± 11 nM in a specific cell line)[2]Induces cIAP1 degradationData not publicly available
Potent growth inhibition in various cancer cell linesPotent growth inhibition in various cancer cell lines
In Vivo Efficacy Single-agent antitumor activity in xenograft models of ovarian and colorectal cancers and melanoma.[2]In combination with chemoradiotherapy, significantly improved overall survival in a Phase II trial for locally advanced head and neck cancer.[3][4] However, a subsequent Phase III trial did not show an improvement in event-free survival and had an unfavorable safety profile.[5][6][7]Data not publicly available
Clinical Status Investigated in Phase I and II clinical trials for solid tumors and hematological malignancies.[8]Investigated in Phase III clinical trials for head and neck cancer.[5][6][7]Preclinical

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of novel compounds. Below are methodologies for key experiments cited in the evaluation of IAP inhibitors.

IAP Binding Affinity Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled SMAC-derived peptide from the BIR3 domain of an IAP protein (e.g., XIAP, cIAP1).

Materials:

  • Recombinant human XIAP-BIR3 or cIAP1-BIR3 protein

  • Fluorescently labeled SMAC peptide probe (e.g., FAM-AVPI)

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Test compounds (this compound derivatives and controls)

  • 384-well black plates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In the 384-well plate, add the assay buffer, the fluorescent probe, and the recombinant IAP protein.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular cIAP1 Degradation Assay (Western Blot)

This assay determines the ability of a compound to induce the proteasomal degradation of cIAP1 in cancer cells.

Materials:

  • Cancer cell line known to express cIAP1 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies against cIAP1 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of cIAP1 degradation relative to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compounds on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere.

  • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate as required.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is essential for understanding the mechanism of action and the evaluation strategy for these compounds.

IAP_Signaling_Pathway IAP Signaling and Inhibition Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TNFa TNFα TNFR TNFR TNFa->TNFR binds Complex_I Complex I (TRADD, TRAF2, RIP1, cIAP1/2) TNFR->Complex_I recruits NFkB NF-κB Activation (Survival) Complex_I->NFkB activates Caspase8 Caspase-8 Complex_I->Caspase8 can activate Mitochondria Mitochondria SMAC SMAC/DIABLO Mitochondria->SMAC releases Caspase9 Caspase-9 Mitochondria->Caspase9 activates cIAP cIAP1/2 SMAC->cIAP inhibits XIAP XIAP SMAC->XIAP inhibits Caspase37 Caspase-3, 7 Caspase9->Caspase37 activates Caspase8->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes cIAP->Caspase8 inhibits XIAP->Caspase9 inhibits XIAP->Caspase37 inhibits SMAC_Mimetic This compound Derivative (SMAC Mimetic) SMAC_Mimetic->cIAP inhibits SMAC_Mimetic->XIAP inhibits

Caption: IAP Signaling and Inhibition Pathway.

Experimental_Workflow Experimental Workflow for IAP Inhibitor Benchmarking cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Synthesis Compound Synthesis (this compound derivatives) Binding_Assay IAP Binding Assay (IC50 determination) Synthesis->Binding_Assay Cellular_Degradation cIAP1 Degradation Assay Binding_Assay->Cellular_Degradation Cell_Viability Cell Viability Assay (GI50 determination) Cellular_Degradation->Cell_Viability Xenograft_Model Tumor Xenograft Model Cell_Viability->Xenograft_Model Efficacy_Study Antitumor Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Efficacy_Study->SAR_Analysis Toxicity_Study->SAR_Analysis Benchmark_Comparison Comparison with Benchmark Compounds SAR_Analysis->Benchmark_Comparison

Caption: Workflow for IAP Inhibitor Benchmarking.

Conclusion

The development of novel IAP inhibitors, such as derivatives of this compound, holds promise for cancer therapy. A rigorous and standardized benchmarking process is essential to ascertain their therapeutic potential. This guide provides a framework for such an evaluation by outlining key experiments, presenting comparative data from established IAP inhibitors, and visualizing the underlying biological and experimental workflows. As data on this compound derivatives become available, this guide can be used to effectively compare their performance and guide further drug development efforts.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting comparative Density Functional Theory (DFT) studies on 2,3-Dihydro-1H-indene-4,7-diamine and its key positional isomers. Due to a lack of published comparative DFT data on this specific set of molecules, this document outlines a standardized methodology to enable researchers to perform and compare theoretical analyses. It covers the identification of relevant isomers, detailed protocols for DFT calculations, key parameters for comparison, and standard experimental characterization techniques.

Introduction

2,3-Dihydro-1H-indene (also known as indane) and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of diamine functionalities creates a class of molecules with considerable potential for applications in drug development, particularly in oncology. A thorough understanding of the structural and electronic properties of different positional isomers of diaminoindane is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

This guide focuses on this compound and proposes a systematic approach to compare it with its key isomers using DFT.

Identification of Key Isomers

For a comprehensive comparative study, the following positional isomers of 2,3-Dihydro-1H-indene-diamine should be considered. These isomers maintain the indane core while varying the positions of the two amino groups on the aromatic ring.

  • 2,3-Dihydro-1H-indene-4,5-diamine

  • 2,3-Dihydro-1H-indene-4,6-diamine

  • This compound

  • 2,3-Dihydro-1H-indene-5,6-diamine

Proposed DFT Calculation Protocol

To ensure consistency and comparability of results, a standardized computational methodology is essential. The following protocol is recommended for DFT calculations on the specified isomers.

Software

Any modern quantum chemistry software package can be used, such as Gaussian, ORCA, or Q-Chem.

Methodology

A widely used and well-validated level of theory for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[1][2][3] This combination provides a good balance between accuracy and computational cost for geometries and electronic properties of organic compounds.[1][2][3] For higher accuracy, especially for electronic properties, a larger basis set such as 6-311+G(d,p) can be employed.

Calculation Steps
  • Geometry Optimization: The initial structure of each isomer should be built and then optimized in the gas phase to find the lowest energy conformation.

  • Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometries should be performed to determine various electronic properties.

Data Presentation and Key Parameters for Comparison

The quantitative data obtained from the DFT calculations should be summarized in clearly structured tables for easy comparison.

Table 1: Calculated Thermodynamic Properties
IsomerTotal Energy (Hartree)Zero-Point Vibrational Energy (kcal/mol)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)Relative Energy (kcal/mol)
4,5-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]
4,6-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]
4,7-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]
5,6-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]

Relative energy is calculated with respect to the most stable isomer.

Table 2: Calculated Electronic and Molecular Properties
IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Molecular Volume (ų)
4,5-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]
4,6-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]
4,7-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]
5,6-diamine[Calculated Value][Calculated Value][Calculated Value][Calculated Value][Calculated Value]
Table 3: Predicted Spectroscopic Data
IsomerKey Predicted ¹H NMR Shifts (ppm)Key Predicted ¹³C NMR Shifts (ppm)Key Predicted IR Frequencies (cm⁻¹)
4,5-diamine[Calculated Values][Calculated Values][Calculated Values]
4,6-diamine[Calculated Values][Calculated Values][Calculated Values]
4,7-diamine[Calculated Values][Calculated Values][Calculated Values]
5,6-diamine[Calculated Values][Calculated Values][Calculated Values]

Experimental Protocols for Characterization

The theoretical findings from DFT studies should be validated with experimental data. The following are standard protocols for the synthesis and characterization of these diaminoindane isomers.

Synthesis

The synthesis of 2,3-dihydro-1H-indene diamine isomers typically involves the reduction of the corresponding dinitro-indane precursors. These precursors can be synthesized through nitration of 2,3-dihydro-1H-indene.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Aromatic protons of diaminoindanes are expected to appear in the range of 6.0-7.5 ppm. The integration of signals will confirm the number of protons.

    • ¹³C NMR: Shows the number of non-equivalent carbon atoms. Aromatic carbons typically resonate between 110 and 160 ppm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The N-H stretching vibrations of primary aromatic amines typically appear as two bands in the region of 3300-3500 cm⁻¹.

    • The C-N stretching of aromatic amines is usually observed between 1250 and 1335 cm⁻¹.[4]

    • Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule will also be present.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for a comparative study of 2,3-Dihydro-1H-indene-diamine isomers.

comparative_dft_workflow cluster_isomers Isomer Identification cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison cluster_exp Experimental Validation isomer1 4,5-diamine geom_opt Geometry Optimization (B3LYP/6-31G(d)) isomer1->geom_opt isomer2 4,6-diamine isomer2->geom_opt isomer3 4,7-diamine isomer3->geom_opt isomer4 5,6-diamine isomer4->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties freq_calc->elec_prop thermo_data Thermodynamic Properties elec_prop->thermo_data electronic_data Electronic Properties elec_prop->electronic_data spectro_data Spectroscopic Predictions elec_prop->spectro_data synthesis Synthesis thermo_data->synthesis Guides Synthesis & Characterization electronic_data->synthesis Guides Synthesis & Characterization spectro_data->synthesis Guides Synthesis & Characterization nmr NMR Spectroscopy synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir

Caption: Workflow for a comparative DFT and experimental study.

Conclusion

This guide presents a structured approach for the comparative theoretical study of this compound and its related isomers. By following the proposed DFT protocols and data analysis framework, researchers can generate consistent and comparable data to gain insights into the structure-property relationships of these important molecules. The integration of experimental validation is crucial for confirming the theoretical predictions and advancing the development of new chemical entities based on the diaminoindane scaffold.

References

Assessing the Processability of Polyimides Derived from 2,3-Dihydro-1H-indene-4,7-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The processability of high-performance polymers is a critical factor in their application, dictating the ease and feasibility of manufacturing complex components. Aromatic polyimides, renowned for their exceptional thermal stability and mechanical strength, often suffer from poor processability due to their rigid chain structures and strong intermolecular interactions. This guide provides a comparative assessment of the processability of polyimides derived from the sterically hindered diamine, 2,3-Dihydro-1H-indene-4,7-diamine (often referred to as 4,7-diaminoindan), against other common aromatic diamines. The incorporation of the bulky, non-planar indane moiety is a key strategy to enhance solubility and melt-flow characteristics without significantly compromising thermal performance.

Enhancing Polyimide Processability: The Role of Monomer Structure

The processability of polyimides is intrinsically linked to their molecular architecture. Key strategies to improve solubility and melt processability include the incorporation of:

  • Flexible Linkages: Ether (–O–), sulfide (–S–), or isopropylidene (–C(CH₃)₂–) groups in the polymer backbone increase chain flexibility, leading to lower glass transition temperatures (Tg) and improved solubility.

  • Bulky, Pendent Groups: Large side groups attached to the polymer backbone disrupt chain packing and reduce intermolecular forces, thereby enhancing solubility.[1]

  • Non-Coplanar Monomers: The use of monomers with bent or kinked structures, such as those containing meta- or ortho-linkages, disrupts the planarity of the polymer chain, leading to improved solubility.

  • Sterically Hindered Diamines: Diamines with substituents ortho to the amino groups can create steric hindrance that inhibits close chain packing, resulting in enhanced solubility.[2][3]

The structure of this compound, with its fused aliphatic and aromatic rings, introduces a rigid, non-planar element into the polyimide backbone, which is anticipated to improve its processability.

Comparative Analysis of Processability Parameters

The following tables summarize key processability and thermal properties of polyimides synthesized from various diamines and dianhydrides. It is important to note that the data is compiled from different sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Solubility of Polyimides in Organic Solvents

DiamineDianhydrideNMPDMAcm-cresolChloroformTHFSource
This compoundVariousSolubleSolubleSolubleSolubleSoluble[2]
Diaminomesitylene (DAM)TDANInsolubleInsolubleInsolubleInsolubleInsoluble[2]
Diethyltoluene diamine (DETDA)TDANInsolubleInsolubleInsolubleInsolubleInsoluble[2]
4,4'-Oxydianiline (ODA)PMDAInsolubleInsolubleSolubleInsolubleInsoluble[4]
4,4'-(9H-fluorene-9,9-diyl)bis(2-tert-butylaniline)VariousSolubleSolubleSolubleSolubleSoluble[1]

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; THF: Tetrahydrofuran; TDAN: Thianthrene-2,3,7,8-tetracarboxylic dianhydride; PMDA: Pyromellitic dianhydride.

Table 2: Thermal Properties of Polyimides

DiamineDianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td, °C)Source
Sterically Hindered Diamines (general)Various252 - 398> 400[2][3]
4,4'-Oxydianiline (ODA)BPADA262530[4]
4,4'-Diaminodiphenyl sulfone (DDS)BPADA289525[4]
2,2'-Bis(trifluoromethyl)benzidine (TFMB)6FDA335540[5]
Hyperbranched PolyimidesVarious230 - 263480 - 533[6]

BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); 6FDA: 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride.

Experimental Protocols

General Synthesis of Polyimides (Two-Step Method)

A representative experimental procedure for the synthesis of polyimides is as follows:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, the diamine monomer is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.[4][7]

  • Imidization: The poly(amic acid) solution is then converted to the corresponding polyimide via either thermal or chemical imidization.

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, to effect cyclodehydration.[4]

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution at room temperature. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.[7]

Characterization of Processability
  • Solubility: The solubility of the polyimide is determined by dissolving a small amount of the polymer in various organic solvents at room temperature and with heating.

  • Melt Viscosity: The melt viscosity is measured using a rheometer at temperatures above the glass transition temperature (Tg) of the polymer. This provides information on the melt flow behavior and processability.

  • Thermal Analysis: The glass transition temperature (Tg) and the thermal decomposition temperature (Td) are determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

Visualizing the Polyimide Synthesis and Processing Workflow

The following diagram illustrates the general workflow for the synthesis and processing of polyimides.

Polyimide_Workflow Monomers Diamine & Dianhydride Monomers Polymerization Polymerization Monomers->Polymerization Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Imidization Imidization PAA->Imidization Thermal Thermal Imidization Imidization->Thermal Heat Chemical Chemical Imidization Imidization->Chemical Dehydrating Agent PI_Film Polyimide Film Thermal->PI_Film PI_Powder Polyimide Powder Chemical->PI_Powder Processing Melt/Solution Processing PI_Film->Processing PI_Powder->Processing Product Final Product Processing->Product

References

"reproducibility of experimental results for 2,3-Dihydro-1H-indene-4,7-diamine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-Dihydro-1H-indene-4,7-diamine, a key intermediate in the development of novel therapeutics, particularly Inhibitor of Apoptosis Proteins (IAP) inhibitors, presents several methodological challenges that can impact reproducibility and scalability. This guide provides a comparative analysis of a patented synthesis route and a plausible alternative derived from established chemical principles, offering insights into their respective protocols, and potential reproducibility.

Comparison of Synthetic Protocols

A direct comparison of a patented method and a well-documented alternative from peer-reviewed literature is challenging due to the limited availability of the latter for this specific molecule. The primary established route is detailed within patent WO2010142994A1, which focuses on its use in creating IAP inhibitors. An alternative, plausible route is proposed based on standard organic chemistry transformations, starting with the dinitration of indane followed by reduction.

ParameterPatented Synthesis (via 4,7-Dinitro-1H-indene)Alternative Synthesis (via Dinitration of Indane)
Starting Material 1H-IndeneIndane
Key Intermediates 4,7-Dinitro-1H-indene4,7-Dinitro-2,3-dihydro-1H-indene
Nitration Conditions Fuming nitric acid, sulfuric acidMixed acid (nitric acid, sulfuric acid)
Reduction Method Hydrogenation (e.g., Pd/C, H2)Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., SnCl2, Fe/HCl)
Overall Yield Not explicitly stated for the diamine intermediate in the patent.Highly dependent on the efficiency of the dinitration and reduction steps.
Purity of Final Product Sufficient for subsequent medicinal chemistry applications as per patent claims.Requires careful purification to remove regioisomers and partially reduced intermediates.
Scalability Potentially scalable, as it is part of a pharmaceutical development process.Scalability may be challenging due to the highly exothermic nature of dinitration and potential for side reactions.
Safety Considerations Use of fuming nitric acid requires stringent safety protocols.Mixed acid nitration is a hazardous procedure requiring careful temperature control.

Experimental Protocols

Patented Synthesis of this compound (Derived from WO2010142994A1)

This protocol involves a two-step process starting from 1H-indene.

Step 1: Synthesis of 4,7-Dinitro-1H-indene

  • To a cooled (0 °C) solution of 1H-indene in a suitable solvent (e.g., dichloromethane), a mixture of fuming nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature.

  • The mixture is poured onto ice-water and the organic layer is separated.

  • The aqueous layer is extracted with the solvent, and the combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4,7-dinitro-1H-indene, which may be purified by crystallization or chromatography.

Step 2: Synthesis of this compound

  • The 4,7-dinitro-1H-indene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford this compound. The product may require further purification.

Alternative Plausible Synthesis of this compound

This proposed route starts with the more stable and readily available indane.

Step 1: Synthesis of 4,7-Dinitro-2,3-dihydro-1H-indene

  • Indane is added portion-wise to a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • The reaction temperature is carefully controlled and maintained between 0-10 °C during the addition and for a subsequent stirring period (e.g., 2-3 hours).

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude dinitro product.

  • The precipitate is filtered, washed thoroughly with cold water until neutral, and then dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed to purify the 4,7-dinitro-2,3-dihydro-1H-indene.

Step 2: Synthesis of this compound

  • The purified 4,7-dinitro-2,3-dihydro-1H-indene is suspended in a solvent such as ethanol or methanol.

  • A reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) in the presence of concentrated hydrochloric acid, or iron powder with ammonium chloride, is added.

  • The mixture is heated to reflux for several hours until the reduction is complete.

  • After cooling, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine and dried.

  • Removal of the solvent under reduced pressure yields this compound, which can be further purified by chromatography if necessary.

Visualization of Synthetic Pathways

Patented_Synthesis_Workflow 1H-Indene 1H-Indene Nitration Nitration 1H-Indene->Nitration Fuming HNO3, H2SO4 4,7-Dinitro-1H-indene 4,7-Dinitro-1H-indene Nitration->4,7-Dinitro-1H-indene Reduction Reduction 4,7-Dinitro-1H-indene->Reduction H2, Pd/C This compound This compound Reduction->this compound

Caption: Workflow for the patented synthesis of this compound.

Alternative_Synthesis_Workflow Indane Indane Dinitration Dinitration Indane->Dinitration HNO3, H2SO4 4,7-Dinitro-2,3-dihydro-1H-indene 4,7-Dinitro-2,3-dihydro-1H-indene Dinitration->4,7-Dinitro-2,3-dihydro-1H-indene Reduction Reduction 4,7-Dinitro-2,3-dihydro-1H-indene->Reduction SnCl2/HCl or Fe/NH4Cl This compound This compound Reduction->this compound

Caption: Plausible alternative synthesis route for this compound.

Safety Operating Guide

Personal protective equipment for handling 2,3-Dihydro-1H-indene-4,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dihydro-1H-indene-4,7-diamine was not located. The following guidance is based on the general hazards associated with aromatic amines. It is imperative to obtain and review the official SDS from your chemical supplier before any handling, storage, or disposal of this compound. This document provides supplementary safety and logistical information and does not replace the manufacturer's SDS.

Aromatic amines, as a class of chemicals, are often toxic and can be readily absorbed through the skin.[1][2] They may cause skin and eye irritation, allergic reactions, and some are considered potential carcinogens.[1][3] Therefore, handling this compound requires stringent safety measures to minimize exposure.

Operational Plan for Safe Handling

1. Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[4][5]

  • Ensure a safety shower and eyewash station are easily accessible and have been recently tested.[4]

2. Personal Protective Equipment (PPE):

  • Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to, the equipment detailed in the table below.[6]

  • Gloves must be inspected for any signs of degradation or puncture before use.[7] Use proper glove removal technique to avoid skin contact.[7]

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Minimize the creation of dust or aerosols.

  • Weigh and transfer the chemical within the fume hood.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Personal Protective Equipment Summary

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7][9]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[4]Prevents skin absorption, a common exposure route for aromatic amines.[1]
Skin and Body A full-length laboratory coat, long pants, and closed-toe shoes.[4]Protects skin from accidental contact.
Respiratory Use within a chemical fume hood.A respirator may be required for certain operations; consult the specific SDS.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.[10][11]

  • The container must be kept tightly sealed except when adding waste.[10][11]

2. Waste Segregation:

  • Keep aromatic amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[11]

3. Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7][10]

  • Do not dispose of this chemical down the drain or in regular trash.[11]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh/Transfer Chemical in Fume Hood prep3->handling1 handling2 Perform Experiment in Fume Hood handling1->handling2 cleanup1 Segregate Hazardous Waste handling2->cleanup1 cleanup2 Clean Work Area cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-indene-4,7-diamine
Reactant of Route 2
2,3-Dihydro-1H-indene-4,7-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.